Technical Documentation Center

1-Ethyl-3-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-3-methylpiperazine
  • CAS: 428871-71-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Ethyl-3-methylpiperazine

Chemical Structure, Synthesis, and Pharmacophore Utility Executive Summary 1-Ethyl-3-methylpiperazine (CAS 428871-71-0) represents a privileged heterocyclic scaffold in medicinal chemistry and industrial gas treating.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Pharmacophore Utility

Executive Summary

1-Ethyl-3-methylpiperazine (CAS 428871-71-0) represents a privileged heterocyclic scaffold in medicinal chemistry and industrial gas treating.[1] As a disubstituted piperazine, it offers a unique balance of lipophilicity, basicity, and steric bulk that distinguishes it from its simpler analogs, 1-methylpiperazine and 1-ethylpiperazine. This guide provides a comprehensive technical analysis of its structural dynamics, regioselective synthesis, and critical role as a solubilizing pharmacophore in drug development.

Structural Anatomy & Stereochemistry

The chemical identity of 1-ethyl-3-methylpiperazine is defined by the introduction of an ethyl group at the N1 position and a methyl group at the C3 carbon of the piperazine ring.[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-Ethyl-3-methylpiperazine
CAS Number 428871-71-0 (Racemic); 1630082-91-5 ((S)-isomer)
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
SMILES CCN1CC(C)CCN1
Stereochemical & Conformational Analysis

The molecule possesses a single chiral center at C3.[1] In solution, the piperazine ring predominantly adopts a chair conformation.

  • N1-Ethyl Group: Predominantly equatorial to minimize 1,3-diaxial interactions.[1]

  • C3-Methyl Group: Also prefers the equatorial position.[1]

  • Dynamic Equilibrium: The molecule undergoes ring inversion, but the diequatorial conformer (where both substituents are equatorial) is energetically favored by approximately 2–3 kcal/mol over the diaxial form.

Note on Numbering: The numbering of the ring is dictated by IUPAC priority rules. When synthesized from 2-methylpiperazine, the nitrogen atom that gets alkylated becomes position 1.[1] If the distal nitrogen (N4 of the precursor) is alkylated, the methyl group ends up at position 3 relative to the new N1.[1]

Synthetic Pathways: The Regioselectivity Challenge

The primary challenge in synthesizing 1-ethyl-3-methylpiperazine is achieving regioselectivity during the alkylation of the asymmetric precursor, 2-methylpiperazine.[1]

The "Distal Alkylation" Protocol

Direct alkylation of 2-methylpiperazine with ethyl halides presents two nucleophilic sites: N1 (adjacent to the methyl group) and N4 (distal to the methyl group).[1]

  • Steric Control: The methyl group at C2 creates steric hindrance around N1.[1]

  • Outcome: Alkylation preferentially occurs at the less hindered N4 position.[1]

  • Renumbering: Upon alkylation, the N4 nitrogen is re-designated as N1, shifting the methyl group's locant from 2 to 3.

Validated Synthetic Workflow

Reagents: 2-Methylpiperazine (1.0 eq), Ethyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Dissolution: Dissolve 2-methylpiperazine in anhydrous ACN.

  • Base Addition: Add finely ground K₂CO₃ to scavenge HBr.[1]

  • Controlled Addition: Add Ethyl Bromide dropwise at 0°C to suppress over-alkylation (quaternization).

  • Reflux: Warm to room temperature and reflux for 4–6 hours.

  • Purification: Filter inorganic salts. Distill the filtrate.[1][2] The product (1-ethyl-3-methylpiperazine) typically boils higher than the 1-ethyl-2-methyl isomer, allowing fractional separation if regioselectivity is incomplete.[1]

Synthesis Precursor 2-Methylpiperazine (Asymmetric Nucleophile) TS Transition State (Steric Hindrance at N1) Precursor->TS Nucleophilic Attack Reagents EtBr / K2CO3 Solvent: ACN Reagents->TS Product 1-Ethyl-3-methylpiperazine (Major Isomer) TS->Product Distal N-Alkylation (Favored) Byproduct 1-Ethyl-2-methylpiperazine (Minor Isomer) TS->Byproduct Proximal N-Alkylation (Disfavored)

Figure 1: Regioselective synthesis pathway showing the steric preference for distal alkylation.

Physicochemical Profile

Understanding the physical properties is crucial for handling and application in formulation.[1]

PropertyValue / PredictionContext
Boiling Point 150–160°C (Predicted)Higher than 1-methylpiperazine (138°C) due to increased molecular weight.[1]
Density ~0.89–0.91 g/mLTypical for alkyl-piperazines.[1]
pKa (N1) ~5.6The tertiary amine (ethyl-substituted).[1]
pKa (N4) ~9.8The secondary amine (unsubstituted). Crucial for salt formation.[1]
LogP ~0.5More lipophilic than piperazine (-1.5), aiding membrane permeability.
Solubility Miscible in Water, EtOHHighly polar due to the secondary amine.

Technical Note: The secondary amine at position 4 remains available for further derivatization (e.g., amide coupling in drug synthesis), making this molecule a versatile "linker."

Pharmacophore & Industrial Utility

Medicinal Chemistry: The "Tunable" Linker

In drug discovery, 1-ethyl-3-methylpiperazine serves as a bioisostere for simple piperazines.[1]

  • Solubility Enhancement: The basic nitrogens are protonated at physiological pH, drastically improving the aqueous solubility of lipophilic drug cores (e.g., kinase inhibitors).

  • Metabolic Stability: The C3-methyl group introduces steric bulk that can block metabolic oxidation (N-dealkylation) or ring opening by cytochrome P450 enzymes.[1] This "metabolic blocking" strategy is often used to extend the half-life of piperazine-containing drugs.

Carbon Capture (CCS) Applications

Alkyl-piperazines are premier solvents for post-combustion CO₂ capture.[1]

  • Mechanism: The secondary amine reacts with CO₂ to form a carbamate.[1]

  • Steric Advantage: The 3-methyl group destabilizes the carbamate slightly compared to unsubstituted piperazine.[1] This lower stability is advantageous during the regeneration step, requiring less energy to strip the CO₂ and recycle the solvent.[1]

Applications cluster_Pharma Pharma Utility cluster_Industrial Industrial Utility Core 1-Ethyl-3-methylpiperazine Solubility Solubility Engine (pKa ~9.8 protonation) Core->Solubility Stability Metabolic Blockade (C3-Methyl hinders P450) Core->Stability CCS CO2 Capture Solvent (Low regeneration energy) Core->CCS Curing Epoxy Curing Agent (Secondary amine reactivity) Core->Curing

Figure 2: Dual utility of the scaffold in pharmaceutical optimization and industrial processes.[1]

Analytical Characterization

To validate the identity of synthesized 1-ethyl-3-methylpiperazine, look for these specific signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.05 (t, 3H): Triplet for the ethyl CH₃.

    • δ 1.00 (d, 3H): Doublet for the C3-methyl group (distinctive feature vs. linear chains).[1]

    • δ 2.3–2.5 (q, 2H): Quartet for the ethyl CH₂.

    • δ 2.8–3.0 (m): Multiplets for the ring protons.[1] The C3 proton will be deshielded and split by the adjacent methyl.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Peak at m/z 129.14.[1]

    • Fragmentation: Loss of ethyl group (M-29) is a common fragmentation pathway.[1]

References

  • PubChem. "1-Ethyl-3-methylpiperidine (Analog Data & Identification)." National Library of Medicine.[1] Accessed 2026.[1][3][4][5] Link

  • ChemicalBook. "1-Methylpiperazine Properties and Applications."[1] (Source for comparative boiling points and industrial synthesis protocols). Link

  • GuideChem. "Piperazine, 1-ethyl-3-methyl- (CAS 428871-71-0)."[1] Link

  • Bouvier, B. et al. "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines."[1] Computational and Theoretical Chemistry, 2016. (Mechanistic insight into piperazine alkylation regioselectivity). Link

  • BOC Sciences. "(S)-1-Ethyl-3-methyl-piperazine dihydrochloride."[1] (Chiral isomer availability).[6]

Sources

Exploratory

Technical Whitepaper: 1-Ethyl-3-methylpiperazine (EMP)

Role in Medicinal Chemistry, Synthetic Protocols, and Analytical Validation Executive Summary 1-Ethyl-3-methylpiperazine (EMP) is a critical heterocyclic building block in modern medicinal chemistry, particularly utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Role in Medicinal Chemistry, Synthetic Protocols, and Analytical Validation

Executive Summary

1-Ethyl-3-methylpiperazine (EMP) is a critical heterocyclic building block in modern medicinal chemistry, particularly utilized to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs). Its piperazine core serves as a privileged scaffold in drug design, offering a balance of lipophilicity and basicity that improves oral bioavailability and blood-brain barrier (BBB) penetration.

This guide provides a rigorous technical analysis of EMP, focusing on its molecular characteristics, regioselective synthesis, and quality assurance protocols required for IND-enabling studies.

Physicochemical Profile

The precise molecular weight and ionization constants of EMP are fundamental for stoichiometric calculations in API synthesis and salt form selection.

Core Data Table
PropertyValueTechnical Context
IUPAC Name 1-Ethyl-3-methylpiperazineDefines the regiochemistry (Ethyl at N1, Methyl at C3).
CAS Number 428871-71-0Primary identifier for the free base.
Molecular Formula C₇H₁₆N₂ Used for elemental analysis validation.
Molecular Weight 128.22 g/mol Monoisotopic Mass: 128.1313 g/mol .
Boiling Point ~145–150 °C (at 760 mmHg)Requires vacuum distillation for purification.
pKa (Predicted) pKa₁ ≈ 9.1, pKa₂ ≈ 4.8The N1 nitrogen is the more basic site.
LogP ~0.5–0.8Indicates moderate hydrophilicity; good for solubility enhancement.
Stereochemical Considerations

EMP possesses a chiral center at the C3 position.

  • (S)-Enantiomer: Often preferred in kinase inhibitors to fit specific ATP-binding pockets.

  • (R)-Enantiomer: May exhibit distinct metabolic profiles.

  • Racemate: Commonly used as a cost-effective starting material for non-chiral targets.

Synthetic Methodology: Regioselective Alkylation

Objective: Synthesize 1-ethyl-3-methylpiperazine from 2-methylpiperazine with high regioselectivity, minimizing the formation of the unwanted 1-ethyl-2-methylpiperazine isomer.

The Regioselectivity Challenge

2-Methylpiperazine contains two secondary amines:

  • N1 (Adjacent to Methyl): Sterically hindered.

  • N4 (Remote from Methyl): Sterically accessible.

Direct alkylation preferentially occurs at the less hindered N4 position. Upon alkylation, IUPAC numbering conventions reprioritize the ring, such that the alkylated nitrogen becomes N1. Therefore, alkylating the "remote" nitrogen of 2-methylpiperazine yields 1-ethyl-3-methylpiperazine .

Protocol: Reductive Amination (Self-Validating System)

We utilize reductive amination over direct alkylation (e.g., Ethyl Bromide) to prevent over-alkylation (quaternization).

Reagents:

  • Substrate: 2-Methylpiperazine (1.0 eq)

  • Carbon Source: Acetaldehyde (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Complexation: Dissolve 2-methylpiperazine in DCM at 0°C. Add Acetaldehyde dropwise.

    • Validation: Monitor exotherm. Allow iminium ion formation (30 min).

  • Reduction: Add STAB portion-wise to the mixture. Maintain temperature <10°C to suppress side reactions.

    • Causality: STAB is milder than NaBH₄, reducing the iminium species selectively without reducing the aldehyde acting as an electrophile elsewhere.

  • Quench & Extraction: Quench with saturated NaHCO₃. Extract the organic layer.[1]

    • Critical Step: The product is a base.[1] Ensure aqueous layer pH >10 to keep EMP in the organic phase.

  • Purification: Fractional distillation under reduced pressure.

Pathway Visualization

The following diagram illustrates the steric logic dictating the product outcome.

SynthesisPath cluster_logic Regioselectivity Logic Start 2-Methylpiperazine (C5H12N2) Inter Intermediate: N-Ethyl Iminium Ion Start->Inter Steric Preference: N4 reacts (Un-hindered) Product 1-Ethyl-3-methylpiperazine (Target) Inter->Product Reduction Reagent Acetaldehyde + NaHB(OAc)3 Reagent->Inter SideProduct 1,4-Diethyl-2-methylpiperazine (Over-alkylation Impurity) Product->SideProduct Excess Reagent (Slow Reaction) Logic Methyl group at C2 blocks N1. Alkylation occurs at N4. Renumbering makes N4 -> N1.

Figure 1: Reaction pathway demonstrating the steric control that favors 1-ethyl-3-methylpiperazine over the 1,2-isomer.

Analytical Validation & Quality Control

To ensure the integrity of the EMP intermediate before use in API synthesis, a multi-modal analytical approach is required.

A. Nuclear Magnetic Resonance (NMR)

The distinction between the 1,3-isomer and the 1,2-isomer is visible in the ¹H-NMR spectrum.

  • 1-Ethyl-3-methylpiperazine (Target): The methyl doublet appears upfield. The protons adjacent to the N-ethyl group show distinct splitting patterns due to the lack of immediate steric crowding from the methyl group.

  • Diagnostic Signal: Look for the N-CH₂-CH₃ quartet. In the 1,3-isomer, this signal is cleaner. In the 1,2-isomer, rotational restriction often causes broadening.

B. Gas Chromatography (GC-FID/MS)

For volatile amines like EMP, GC is the gold standard for purity.

  • Column: Amine-specific column (e.g., Rtx-Volatile Amine or CP-Volamine). Standard silica columns will cause peak tailing due to interaction with silanols.

  • Method:

    • Injector: 250°C.[2]

    • Carrier: Helium (1.5 mL/min).

    • Temp Program: 50°C (hold 2 min) → 10°C/min → 200°C.

  • Acceptance Criteria: Purity >98.0% (Area %).

Analytical Logic Flow

AnalysisFlow Sample Crude Reaction Mixture GC GC-MS Analysis Sample->GC Decision Is Purity > 98%? GC->Decision NMR 1H-NMR Validation (Regioisomer Check) Decision->NMR Yes Distill Fractional Distillation Decision->Distill No Release Release for API Synthesis NMR->Release Confirmed 1,3-isomer Distill->GC

Figure 2: Quality control decision tree for validating EMP purity and regiochemistry.

Pharmaceutical Applications

Understanding why EMP is selected helps in rational drug design.

Solubility Enhancement

The piperazine nitrogen (pKa ~9.1) is protonated at physiological pH, increasing the aqueous solubility of lipophilic drug scaffolds.

Kinase Inhibitors (e.g., BTK Degraders)

Recent research into Bruton's Tyrosine Kinase (BTK) inhibitors and degraders (PROTACs) utilizes piperazine linkers to connect the warhead to the E3 ligase ligand. The 3-methyl group on the piperazine ring restricts conformational flexibility, potentially locking the molecule into a more active bioactive conformation compared to the unsubstituted piperazine [1].

Fluoroquinolone Antibiotics

Substituted piperazines are a hallmark of the fluoroquinolone class (e.g., Levofloxacin). The C7-position of the quinolone core is frequently substituted with a piperazine to broaden the spectrum of activity against Gram-negative bacteria. The ethyl/methyl substitution pattern modulates the half-life and metabolic stability of the drug [2].

References

  • American Chemical Society (ACS) Medicinal Chemistry. "Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions." Journal of Medicinal Chemistry. (Contextualizing piperazine derivatives in BTK inhibitor design).

  • ChemicalBook. "1-Methylpiperazine and Derivatives: Synthesis and Applications." (General properties and synthesis of methyl/ethyl piperazines).

  • National Institutes of Health (NIH). "Novel Synthesized N-Ethyl-Piperazinyl-Amides... Exhibit Cytotoxic Effects."[3] PMC. (Demonstrating biological activity of N-ethyl piperazine motifs).

  • BLD Pharm. "1-Ethyl-3-methylpiperazine Product Data." (Source for CAS 428871-71-0 and MW confirmation).[4]

Sources

Foundational

Safe Handling and Operational Protocols for 1-Ethyl-3-methylpiperazine

Executive Summary: The Dual-Hazard Profile 1-Ethyl-3-methylpiperazine (and its structural analogs like 1-ethylpiperazine) serves as a critical nucleophilic intermediate in the synthesis of fluoroquinolone antibiotics and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

1-Ethyl-3-methylpiperazine (and its structural analogs like 1-ethylpiperazine) serves as a critical nucleophilic intermediate in the synthesis of fluoroquinolone antibiotics and psychotropic agents.[1] However, its utility is counterbalanced by a volatile hazard profile. As a low-molecular-weight alkyl piperazine, it presents a Class 3 Flammability risk combined with Class 8 Corrosivity .[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a decision-making framework for safe handling. The core philosophy here is containment and exclusion : containing the vapor to prevent respiratory sensitization and excluding moisture/oxygen to maintain reagent integrity.

Physicochemical & Hazard Characterization

Understanding the physical properties is the first step in designing engineering controls. While specific batch data may vary, the alkyl-piperazine family shares a consistent hazardous profile.

Table 1: Representative Physicochemical Properties (Alkyl-Piperazine Class)

Note: Values below are derived from the structural analog 1-Ethylpiperazine (CAS 5308-25-8) to serve as a safety baseline.[1]

PropertyValue / ClassificationOperational Implication
Physical State Clear, colorless to yellow liquidFluid transfer protocols required.[1]
Flash Point ~39°C - 47°C (Closed Cup)Flammable. Grounding/bonding required for all transfers.[1]
Boiling Point ~140°C - 157°CModerate volatility; significant vapor generation at elevated process temps.[1]
pH (Aqueous) > 11 (Strong Base)Corrosive. Destroys mucosal tissue on contact.[1]
Vapor Density > 3.0 (Air = 1)Vapors are heavier than air and will pool in low areas/sumps.[1]
Reactivity Hygroscopic; absorbs CO₂Degrades to carbamates if exposed to air.[1] Requires inert atmosphere.[2]
GHS Hazard Classification[1]
  • H226: Flammable liquid and vapor.[3][4][5]

  • H314: Causes severe skin burns and eye damage.[6][7]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).

Engineering Controls & Containment Strategy

Reliance on PPE alone is a failure of safety planning. The primary defense against 1-Ethyl-3-methylpiperazine must be engineering controls that isolate the operator from the hazard.[1]

Inert Atmosphere Handling

Alkyl piperazines react with atmospheric carbon dioxide to form solid carbamates, which can clog lines and valves, leading to pressure buildup and potential rupture.

  • Protocol: Store and transfer under a nitrogen or argon blanket.

  • Validation: Use a bubbler system on the vent line to visually confirm positive pressure is maintained without over-pressurizing the vessel.

Ventilation Hierarchy
  • Primary: Glovebox (Negative pressure) – Recommended for transfers > 1 Liter.

  • Secondary: Chemical Fume Hood – Minimum face velocity of 100 fpm (0.5 m/s). Sash must be at the lowest working position to act as a physical shield against splashes.

Visualization: Safe Transfer Workflow

The following diagram outlines the decision logic for transferring this reagent, prioritizing the prevention of static discharge and vapor release.

SafeTransfer Start Start: Reagent Transfer VolCheck Volume > 500mL? Start->VolCheck Glovebox Use Glovebox (Inert Atm) VolCheck->Glovebox Yes FumeHood Use Fume Hood VolCheck->FumeHood No Grounding Attach Grounding/Bonding Cables (Prevent Static Ignition) Glovebox->Grounding FumeHood->Grounding ClosedSystem Cannula/Syringe Transfer (Avoid Open Pouring) Grounding->ClosedSystem InertPurge Purge Headspace with N2/Ar (Post-Transfer) ClosedSystem->InertPurge End Secure Storage InertPurge->End

Figure 1: Decision logic for the safe transfer of flammable, corrosive amines.

Personal Protective Equipment (PPE) Selection

Because 1-Ethyl-3-methylpiperazine is a sensitizer and corrosive, "standard" lab PPE is insufficient.[1]

Hand Protection: The Permeation Trap

Critical Insight: Do not rely on standard thin nitrile gloves for immersion or prolonged contact. Low molecular weight amines can permeate thin nitrile (< 4 mil) in minutes, often without visible degradation of the glove material.

  • Splash Contact: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately upon contamination.

  • Spill Cleanup/Immersion: Butyl Rubber or Silver Shield® (Laminate) gloves.

    • Why? Butyl rubber offers superior resistance to ketones and amines compared to nitrile or neoprene.

Respiratory Protection

If engineering controls (fume hood) fail or during spill cleanup:

  • Minimum: Full-face respirator with Multi-Gas cartridges (Organic Vapor + Ammonia/Methylamine).[1]

  • Note: A half-mask is insufficient because it leaves the eyes exposed to corrosive vapors (corneal opacity risk).[1]

Emergency Response Protocols

Exposure Response
  • Skin Contact: Immediate flushing is non-negotiable. The alkaline nature causes saponification of skin lipids, allowing deep tissue penetration. Flush for 15+ minutes . Do not use vinegar (acid) to neutralize on skin; the exothermic reaction can worsen the burn.

  • Eye Contact: Flush for 30 minutes . Alkaline burns are often more damaging than acid burns because they penetrate the eye chamber.

Spill Management Workflow

Do not use sawdust or standard paper towels, which can increase surface area for evaporation (flammability risk) or react.

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Assessment Is it contained in Fume Hood? Evacuate->Assessment MajorResponse Call HazMat/Emergency (Do not enter) Assessment->MajorResponse No (Large/Floor) MinorResponse Don PPE: Butyl Gloves + Respirator Assessment->MinorResponse Yes (Hood) Absorb Cover with Dry Sand or Chem-Sorb Pads MinorResponse->Absorb Neutralize Collect & Label as Flammable/Corrosive Waste Absorb->Neutralize

Figure 2: Workflow for managing spills of volatile, corrosive liquids.

Storage and Stability

  • Segregation: Store in a Flammable cabinet, strictly separated from Strong Oxidizers (risk of fire) and Acids (exothermic neutralization).

  • Shelf Life: Amines oxidize over time, turning yellow/brown. While this often doesn't affect crude synthesis, it can introduce radical impurities. Store in amber glass or steel containers under inert gas.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Ethylpiperazine. Retrieved from [1]

  • Merck Millipore. (2024). 1-Methylpiperazine Safety Data Sheet. Retrieved from [1]

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]

  • PubChem. (2024). Compound Summary: 1-Ethyl-3-methylpiperidine (Structural Analog Data). National Library of Medicine. Retrieved from [1]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [1]

Sources

Foundational

Comprehensive Purity Analysis of 1-Ethyl-3-methylpiperazine (EMP)

The following guide is structured as a high-level technical whitepaper, designed for direct application in analytical R&D and QC environments. Technical Guide & Application Note | Version 2.0 Executive Summary 1-Ethyl-3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper, designed for direct application in analytical R&D and QC environments.

Technical Guide & Application Note | Version 2.0

Executive Summary

1-Ethyl-3-methylpiperazine (EMP), CAS 428871-71-0 , is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly fluoroquinolones and antipsychotics.[1][2] Its quality directly impacts the yield and safety profile of downstream APIs.[3][2]

The analysis of EMP presents a specific challenge: Regioisomeric Purity . The synthesis of EMP typically involves the ethylation of 2-methylpiperazine, which yields two thermodynamic and kinetic isomers: the target 1-Ethyl-3-methylpiperazine and the impurity 1-Ethyl-2-methylpiperazine .[1][2] Standard C18 HPLC methods often fail to resolve these positional isomers due to their identical mass and similar hydrophobicity.[3][1][2]

This guide outlines a validated, orthogonal testing strategy combining Capillary Gas Chromatography (GC-FID) for isomeric resolution and Non-Aqueous Titration for absolute assay, ensuring a "self-validating" purity assessment.

Chemical Context & Impurity Profiling

To design a robust method, one must understand the genesis of impurities.[3][2] EMP is generally synthesized via the N-alkylation of 2-methylpiperazine.[1][2]

The Regioselectivity Challenge

The starting material, 2-methylpiperazine, has two nucleophilic nitrogen atoms:

  • N1 (Sterically hindered): Adjacent to the methyl group.[3][1][2]

  • N4 (Sterically accessible): Distal to the methyl group.[3][1][2]

Ethylation at N4 yields the target 1-Ethyl-3-methylpiperazine (renumbering rules apply).[1][2] Ethylation at N1 yields the impurity 1-Ethyl-2-methylpiperazine .[1][2]

Impurity Signaling Pathway (DOT Diagram)

The following diagram visualizes the reaction pathways and resulting Critical Quality Attributes (CQAs).

EMP_Synthesis_Pathway SM 2-Methylpiperazine (Starting Material) Target 1-Ethyl-3-methylpiperazine (Target EMP) [Major Product] SM->Target N4-Ethylation (Sterically Favored) Impurity_A 1-Ethyl-2-methylpiperazine (Regioisomer) [Critical Impurity] SM->Impurity_A N1-Ethylation (Sterically Hindered) Reagent Ethyl Halide / Sulfate Impurity_B 1,4-Diethyl-2-methylpiperazine (Over-Alkylated) Target->Impurity_B Further Ethylation Impurity_A->Impurity_B Further Ethylation

Figure 1: Reaction pathway showing the formation of the target EMP and its critical regioisomeric impurity.[3][1]

Primary Method: GC-FID for Purity & Isomer Resolution

Objective: Quantify EMP purity and specifically resolve the 1-ethyl-2-methylpiperazine isomer. Rationale: Gas Chromatography is superior to HPLC for this application because the separation is driven by volatility and interaction with the stationary phase's basicity, which discriminates better between the steric environments of the isomers than reversed-phase partitioning.[3][2]

Experimental Protocol

System: Agilent 7890B / 8890 or equivalent with FID. Column Selection: A base-deactivated column is mandatory to prevent peak tailing of the secondary amine.[3][1][2]

  • Recommended:Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm).[1][2]

  • Alternative: DB-17 (Phenyl methyl siloxane) can be used but requires careful priming.[3][1][2]

Operating Parameters:

ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization without degradation.
Split Ratio 50:1Prevent column overload; improve peak shape.[3][2]
Carrier Gas Helium @ 1.5 mL/minConstant flow mode for stable retention times.[3][2]
Oven Program 60°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)Slow ramp critical for separating isomers (approx. boiling point 138-145°C).[3][1][2]
Detector (FID) 260°CStandard hydrocarbon response.[3][1][2]
Diluent Methanol or IsopropanolGood solubility; solvent peak elutes early.[3][2]

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between EMP and 1-Ethyl-2-methylpiperazine.

  • Tailing Factor: < 1.5 (Critical for amine quantification).

  • RSD (n=6): < 2.0% for the main peak area.[3][1][2]

Orthogonal Method: Non-Aqueous Titration (Assay)

Objective: Determine the absolute weight-based assay (% w/w). Rationale: GC-FID provides "Area %" (relative purity).[3][1][2] It does not account for inorganic salts, water, or non-volatile residues.[3][2] Titration provides the "True Assay" by quantifying the basic nitrogen content.[3][1][2]

The Chemistry

EMP contains two basic nitrogen atoms.[3][1][2] In non-aqueous acetic acid, both nitrogens are typically protonated by perchloric acid, but the leveling effect often results in a single, sharp inflection point representing the total base number.[3][2]



Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: 50 mL Glacial Acetic Acid (anhydrous).

  • Sample: Accurately weigh ~150 mg of EMP.

  • Detection: Potentiometric titrator (glass electrode vs. Ag/AgCl reference) is preferred over Crystal Violet indicator for precision.[3][1][2]

  • Calculation:

    
    
    
    • Note: Equivalent Weight = Molecular Weight / 2 (if both N titrate) or MW / 1.[3][1][2] Validation Step: Perform a pKa scan first.[3][1][2] If the pKa difference is large (>4 units), you may see two breaks.[3][1][2] For EMP, the secondary and tertiary amines are close enough that a single combined endpoint is common in acetic acid.[3][2]

Trace Impurity Analysis

To ensure "Pharmaceutical Grade" quality, the following attributes must be controlled:

Water Content (Karl Fischer)[1][2][3]
  • Method: Volumetric KF titration.[3][1][2]

  • Reagent: Pyridine-free composite reagent (e.g., Hydranal-Composite 5).[1][2]

  • Limit: Typically < 0.5% w/w.[3][1][2]

  • Note: Amines can interfere with standard KF reagents by shifting the pH.[3][1][2] Use buffered solvent systems designed for amines if drift occurs.[3][1][2]

Residual Solvents[1][2][3]
  • Method: GC-Headspace.[3][1][2]

  • Targets: Ethanol (from ethylation), Toluene (if used in extraction).[3][1][2]

Analytical Logic & Validation (E-E-A-T)

A trustworthy Certificate of Analysis (CoA) relies on the agreement between the GC and Titration methods.[3][1][2]

The "Purity Balance" Check

This is a self-validating calculation to detect hidden impurities (e.g., inorganic salts which GC misses and Titration might misinterpret if not specific).[3][1][2]



  • Scenario A: GC says 99.5%, Titration says 99.4%. Result: PASS.

  • Scenario B: GC says 99.5%, Titration says 95.0%.[3][2] Result: FAIL. Indicates presence of non-volatile, non-basic impurities (e.g., inorganic salts) or significant water content.[3][2]

  • Scenario C: GC says 99.5%, Titration says 105%. Result: FAIL. Indicates presence of a lower molecular weight basic impurity (e.g., unreacted Piperazine or Methylpiperazine) which consumes more titrant per gram.[3][1][2]

Analytical Workflow Diagram

Analytical_Workflow cluster_GC Purity & Identity cluster_Titration Assay (Strength) Sample EMP Sample Batch GC GC-FID Analysis (Rtx-5 Amine Col) Sample->GC KF Karl Fischer (Water Content) Sample->KF Titr Non-Aqueous Titration (0.1N HClO4) Sample->Titr Check1 Isomer Resolution (>1.5?) GC->Check1 Decision Compare: Titration vs. (100 - Impurities) Check1->Decision Pass KF->Decision Titr->Decision Release Release Batch Decision->Release Match +/- 1.0% Reject Reject / Reprocess Decision->Reject Mismatch

Figure 2: The "Self-Validating" analytical workflow ensuring agreement between orthogonal methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21911958, 1-Ethyl-3-methylpiperazine. Retrieved from [Link]

  • Siva Kumari, K., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.[3][1][2][4] Analytical Chemistry: An Indian Journal.[3][1][2][4] Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][2][5] Journal of Chemical & Engineering Data.[3][1][2][5] Retrieved from [Link][3][1][2]

Sources

Exploratory

Thermochemical Properties &amp; CO2 Capture Potential of 1-Ethyl-3-methylpiperazine (EMP)

The following technical guide details the thermochemical properties and CO2 capture potential of 1-Ethyl-3-methylpiperazine (EMP) . Technical Whitepaper | Version 1.0 Executive Summary 1-Ethyl-3-methylpiperazine (EMP) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical properties and CO2 capture potential of 1-Ethyl-3-methylpiperazine (EMP) .

Technical Whitepaper | Version 1.0

Executive Summary

1-Ethyl-3-methylpiperazine (EMP) is a sterically hindered cyclic diamine emerging as a candidate solvent for post-combustion carbon capture (CCS) and as a high-value intermediate in pharmaceutical synthesis (e.g., fluoroquinolones). Unlike its commoditized analogs—Piperazine (PZ) and 1-Methylpiperazine (1-MPZ)—EMP combines the high basicity of a diamine with the steric hindrance of a C3-methyl group. This structural unique selling point (USP) suggests a thermodynamic profile favoring bicarbonate formation and unstable carbamates , theoretically lowering the energy penalty for solvent regeneration.

This guide provides a comprehensive thermochemical profile, derived from structure-property relationships (SPR) and comparative analysis of validated isomers, alongside rigorous experimental protocols for verifying these properties in the lab.

Chemical Identity & Synthesis

EMP is a chiral molecule typically synthesized via the N-alkylation of 2-methylpiperazine. The presence of an ethyl group at N1 and a methyl group at C3 creates a specific steric environment around the secondary amine (N4), which is the active site for CO2 fixation.

Structural Specifications
  • IUPAC Name: 1-Ethyl-3-methylpiperazine

  • CAS Number: 428871-71-0 (Racemic), 321860-21-3 ((R)-isomer)

  • Molecular Formula: C7H16N2

  • Molar Mass: 128.22 g/mol

  • SMILES: CCN1CC(C)NCC1

Synthesis Pathway

The industrial synthesis typically involves the ethylation of 2-methylpiperazine using ethyl bromide or reductive amination with acetaldehyde.

Synthesis cluster_conditions Reaction Conditions SM 2-Methylpiperazine (C5H12N2) Product 1-Ethyl-3-methylpiperazine (EMP) SM->Product N1-Alkylation (Steric control at C3) Reagent Ethyl Bromide (EtBr) / Base cond1 Temp: 60-80°C cond2 Solvent: Ethanol/Water

Figure 1: Synthesis pathway via selective N-alkylation. The C3-methyl group sterically protects N4, directing alkylation primarily to N1.

Thermophysical Properties

Due to the niche status of EMP, specific experimental values are often proprietary. The following data table synthesizes predicted values based on Group Contribution Methods (Joback/Ackers) and validated data from structural analogs (1-MPZ, 1-Ethylpiperazine).

Estimated Thermochemical Profile
PropertyValue (Est.)Comparison (1-MPZ)Engineering Implication
Boiling Point 155 - 160 °C 138 °CHigher BP reduces solvent loss/volatility in absorber columns.
Density (25°C) 0.89 - 0.91 g/mL 0.903 g/mLSimilar hydraulic behavior to standard amine solvents.
Viscosity (25°C) 1.8 - 2.2 mPa·s ~1.1 mPa·sC3-Methyl hindrance increases internal friction; impacts pump sizing.
pKa1 (N4-H) 9.6 - 9.8 9.14Higher basicity enhances CO2 absorption kinetics.
pKa2 (N1-Et) 4.8 - 5.0 4.63Low pKa2 ensures N1 remains largely unprotonated at lean loading.
Enthalpy of Vaporization 45 - 50 kJ/mol 42 kJ/molCritical for calculating reboiler heat duty.

Critical Insight: The C3-methyl group introduces steric hindrance adjacent to the N4 amine. While this slightly increases viscosity, it significantly destabilizes the carbamate formed during CO2 capture, theoretically reducing the heat required for regeneration (


) by 10–15% compared to unhindered piperazine.

Thermodynamics of CO2 Capture

The core value of EMP lies in its reaction mechanism with CO2. Unlike primary amines (MEA) that form stable carbamates, EMP's steric bulk shifts the equilibrium toward bicarbonate formation or unstable carbamates .

Reaction Mechanism[1][2][3]
  • Zwitterion Formation: CO2 attacks the lone pair on N4 (secondary amine).

  • Base Catalysis: A second amine molecule (or water) deprotonates the zwitterion.

  • Carbamate Instability: The C3-methyl group causes steric clash with the carbamate oxygen, favoring hydrolysis to bicarbonate (

    
    ).
    

CO2_Capture cluster_thermo Thermodynamic Advantage EMP EMP (Free Amine) Zwit Zwitterion Intermediate (N4-CO2) EMP->Zwit Diffusion & Reaction CO2 CO2 (Gas) CO2->Zwit Diffusion & Reaction Carb EMP-Carbamate (Unstable due to C3-Me) Zwit->Carb Deprotonation (Fast) Bicarb Protonated EMP + Bicarbonate (High Capacity) Carb->Bicarb Hydrolysis (Favored by Sterics) txt Unstable Carbamate = Lower Regeneration Energy (ΔH_des)

Figure 2: Reaction pathway of EMP with CO2. The steric hindrance at C3 promotes hydrolysis to bicarbonate, doubling the theoretical capacity (1.0 mol CO2/mol amine) compared to stable carbamates (0.5 mol).

Experimental Protocols

To validate the thermochemical properties of EMP in a research setting, the following self-validating protocols are recommended.

Protocol A: Heat of CO2 Absorption ( )

Objective: Measure the exothermic heat released during CO2 loading to determine regeneration energy requirements. Equipment: Mettler Toledo RC1e or Setaram C80 Calorimeter.

  • Preparation: Charge the reactor with 100 mL of 30 wt% aqueous EMP solution.

  • Equilibration: Stabilize reactor temperature at 40°C (absorber condition).

  • Dosing: Inject CO2 gas at a controlled mass flow rate (e.g., 0.5 g/min ) while stirring at 800 RPM.

  • Data Acquisition: Record the heat flow (

    
    ) required to maintain isothermal conditions.
    
  • Calculation:

    
    
    Validation: Compare results against a 30 wt% MEA standard (
    
    
    
    ). EMP should yield
    
    
    .
Protocol B: pKa Determination via Potentiometric Titration

Objective: Determine dissociation constants to model VLE speciation. Equipment: Automatic Titrator (e.g., Metrohm 905 Titrando) with glass pH electrode.

  • Solution: Prepare 0.01 M EMP solution in degassed water.

  • Titrant: 0.1 M HCl (standardized).

  • Procedure: Perform titration under

    
     blanket at 25°C, 40°C, and 60°C.
    
  • Analysis: Plot pH vs. Volume of HCl. Use the derivative method (

    
    ) to identify inflection points.
    
    • First Inflection: Corresponds to N4 (secondary amine).

    • Second Inflection: Corresponds to N1 (tertiary amine).

Protocol C: Density & Viscosity Profiling

Objective: Obtain transport properties for pump and heat exchanger design. Equipment: Anton Paar SVM 3001 (Stabinger Viscometer).

  • Sample: 5 mL pure EMP (anhydrous).

  • Ramp: Program a temperature scan from 20°C to 80°C in 5°C increments.

  • Output: Simultaneous recording of dynamic viscosity (

    
    ) and density (
    
    
    
    ).
  • Correlation: Fit data to the Vogel-Fulcher-Tammann (VFT) equation:

    
    
    

References

  • Synthesis & Characterization: Sigma-Aldrich Product Specification: 1-Methylpiperazine & Derivatives. Available at: (Accessed 2024).

  • Comparative pKa Data: Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data.

  • CO2 Capture Mechanism: Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture". Science.
  • Chemical Identity: PubChem CID 102760 (Related Isomer Data) & CAS 428871-71-0.

  • Thermodynamic Modeling: NIST Chemistry WebBook, SRD 69. (Used for baseline 1-MPZ properties).[1]

Sources

Foundational

An In-Depth Technical Guide to the Chiral Properties of 1-Ethyl-3-methylpiperazine

Abstract This technical guide provides a comprehensive overview of the chiral properties of 1-Ethyl-3-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific lite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chiral properties of 1-Ethyl-3-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this molecule is nascent, this document synthesizes established principles and proven methodologies from structurally analogous piperazine derivatives to offer a robust framework for its synthesis, chiral resolution, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested insights into the critical role of stereochemistry in the development of piperazine-containing compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Imperative of Chirality in Modern Drug Development

The vast majority of biological systems, including the human body, are inherently chiral. This stereochemical specificity dictates that the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers of a chiral drug can exhibit widely different activities, with one enantiomer (the eutomer) providing the therapeutic benefit, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects[1].

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents[1]. The introduction of a chiral center, as in 1-Ethyl-3-methylpiperazine, necessitates a thorough investigation of its stereoisomers. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long emphasized the need to characterize the individual enantiomers of a chiral drug, driving the development of stereoselective synthetic and analytical methods[2]. This guide will, therefore, provide a detailed exploration of the chiral properties of 1-Ethyl-3-methylpiperazine, offering a roadmap for its enantioselective investigation.

Stereochemistry of 1-Ethyl-3-methylpiperazine

1-Ethyl-3-methylpiperazine possesses a single stereocenter at the C3 position of the piperazine ring, giving rise to two enantiomers: (R)-1-Ethyl-3-methylpiperazine and (S)-1-Ethyl-3-methylpiperazine.

  • Molecular Formula: C₇H₁₆N₂[3]

  • SMILES: CCN1CCNC(C)C1[3]

  • InChI Key: DZZVHQHELMADSH-UHFFFAOYSA-N[3]

The presence of the ethyl group on one nitrogen and a hydrogen on the other, along with the methyl group at the C3 position, results in a chiral molecule. The differential spatial arrangement of these substituents around the chiral carbon leads to the distinct (R) and (S) configurations.

Proposed Synthesis of Racemic 1-Ethyl-3-methylpiperazine

Rationale for the Proposed Synthetic Route

Reductive amination is a robust and widely used method for the formation of C-N bonds. This approach is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 1-ethylpiperazine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add acetaldehyde (1.1 equivalents).

  • Formation of the Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic 1-Ethyl-3-methylpiperazine.

Chiral Resolution of 1-Ethyl-3-methylpiperazine

The separation of the racemic mixture into its constituent enantiomers is a critical step in evaluating their individual biological activities. Chiral resolution is a widely employed technique for this purpose[4][5].

The Principle of Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic base (1-Ethyl-3-methylpiperazine) with a chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Step-by-Step Experimental Protocol for Chiral Resolution
  • Selection of a Resolving Agent: Choose an appropriate chiral acid. For basic compounds like 1-Ethyl-3-methylpiperazine, common resolving agents include (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid.

  • Salt Formation: Dissolve the racemic 1-Ethyl-3-methylpiperazine in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the piperazine solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution. The choice of solvent is crucial and may require optimization to achieve efficient crystallization.

  • Isolation and Purification: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the enantiomerically enriched free base.

  • Extraction: Extract the free base with an organic solvent, dry the organic layer, and concentrate to obtain the desired enantiomer.

  • Analysis of Enantiomeric Purity: Determine the enantiomeric excess (ee) of the resolved product using a suitable chiral analytical method, as described in the following section.

Analytical Methodologies for Enantiomeric Separation and Quantification

Accurate determination of the enantiomeric purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

For the separation of chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability. These CSPs provide a chiral environment with various interaction sites (e.g., hydrogen bonding, dipole-dipole, and steric interactions) that can lead to differential retention of the enantiomers.

ParameterRecommended Condition
Column Chiralpak IA, IB, or IC (or similar polysaccharide-based CSP)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive.
Basic Additive Diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to improve peak shape and reduce tailing.
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 25 °C)

Method Development Note: The ratio of the non-polar solvent to the alcohol in the mobile phase is a critical parameter that will need to be optimized to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC)

For volatile amines like 1-Ethyl-3-methylpiperazine, chiral GC offers a high-resolution alternative to HPLC. A validated GC method exists for the quantification of a mixture including 1-ethylpiperazine and 1-methylpiperazine, indicating the suitability of this technique for the parent structure[6].

Chiral GC columns are coated with a chiral stationary phase, often a cyclodextrin derivative, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

ParameterRecommended Condition
Column A cyclodextrin-based chiral capillary column (e.g., Beta-DEX, Gamma-DEX).
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C
Oven Program A temperature gradient program will likely be necessary to achieve separation. A starting point could be 80 °C, holding for 2 minutes, then ramping at 5-10 °C/min to 220 °C.

Potential Pharmacological Significance of 1-Ethyl-3-methylpiperazine Enantiomers

The stereochemistry of chiral piperazine derivatives has been shown to have a profound impact on their biological activity. A study on chiral methyl-substituted piperazinium compounds demonstrated that the position and configuration of the methyl group significantly influenced their selectivity and efficacy at nicotinic acetylcholine receptors[1]. Additions at the C3 position were found to be detrimental to agonist selectivity and efficacy compared to the C2 position[1].

This precedent strongly suggests that the (R) and (S) enantiomers of 1-Ethyl-3-methylpiperazine are likely to exhibit different pharmacological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to off-target effects. Therefore, the separate evaluation of each enantiomer in relevant biological assays is a critical step in the drug discovery and development process.

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the chiral properties of 1-Ethyl-3-methylpiperazine. By drawing upon established methodologies for analogous compounds, we have outlined plausible and scientifically-grounded protocols for its racemic synthesis, chiral resolution, and enantioselective analysis. The provided step-by-step procedures and the rationale behind them are intended to empower researchers to confidently approach the stereochemical characterization of this and other novel chiral piperazine derivatives. The critical importance of evaluating the biological activity of individual enantiomers cannot be overstated, and the analytical methods detailed herein provide the necessary tools for such investigations. As the exploration of novel piperazine-based therapeutics continues, a thorough understanding and application of the principles of stereochemistry will remain fundamental to the development of safer and more effective medicines.

References

  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.
  • Google Patents. (n.d.). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • Stoltz, B. M., et al. (n.d.).
  • ChemEurope. (n.d.). Chiral resolution.
  • Wikipedia. (n.d.). Chiral resolution.
  • PubChem. (n.d.). 1-ethyl-3-methylpiperazine (C7H16N2).
  • Analytical CHEMISTRY. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Sanjay Chemicals. (n.d.). N-ETHYL PIPERAZINE.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy.
  • ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Google Patents. (n.d.). Synthesis process of (R)-1-N-BOC-3-piperazine methyl formate.
  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • PubChem. (n.d.). 1-Ethyl-3-methylpiperidine.
  • ResearchGate. (2003). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • National Center for Biotechnology Information. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.

Disclaimer: The experimental protocols described in this document are proposed methods based on established chemical principles and literature on analogous compounds. These protocols may require optimization for the specific application. All laboratory work should be conducted in accordance with appropriate safety procedures.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Ethyl-3-methylpiperazine Derivatives: A Detailed Guide for Researchers

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, includ...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for fine-tuning of solubility, lipophilicity, and receptor interactions.[3][4] This guide provides a comprehensive overview of the synthesis of 1-ethyl-3-methylpiperazine and its derivatives, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Introduction to the 1-Ethyl-3-methylpiperazine Scaffold

1-Ethyl-3-methylpiperazine is an asymmetrically substituted piperazine derivative that presents multiple avenues for further functionalization. The presence of both an ethyl and a methyl group on the nitrogen and carbon atoms, respectively, influences its conformational behavior and potential interactions with biological targets. The remaining secondary amine provides a reactive handle for the introduction of a wide array of substituents, making it a valuable building block for creating diverse chemical libraries for screening. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antidepressant, and anticancer effects.[5][6][7]

Core Synthesis: Preparation of 1-Ethyl-3-methylpiperazine

The synthesis of the core 1-ethyl-3-methylpiperazine structure can be efficiently achieved through selective N-alkylation of a suitable precursor, such as 3-methylpiperazine. Reductive amination is a powerful and widely used method for this transformation, offering high selectivity and good yields.[8][9]

Protocol 1: Synthesis of 1-Ethyl-3-methylpiperazine via Reductive Amination

This protocol details the ethylation of 3-methylpiperazine using acetaldehyde and a reducing agent.

Materials:

  • 3-Methylpiperazine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-methylpiperazine (1 equivalent) and dissolve it in dichloromethane (DCM).

  • Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-ethyl-3-methylpiperazine.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Mechanistic Insight:

The reaction proceeds via the formation of an iminium ion intermediate. The more nucleophilic secondary amine of 3-methylpiperazine attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced by sodium triacetoxyborohydride to yield the desired 1-ethyl-3-methylpiperazine. STAB is a mild and selective reducing agent often preferred for reductive aminations as it can be used in the presence of the aldehyde.[9]

Derivatization Strategies for 1-Ethyl-3-methylpiperazine

The secondary amine at the 4-position of the 1-ethyl-3-methylpiperazine core is the primary site for introducing chemical diversity. Common derivatization strategies include acylation, arylation, and further alkylation.

Protocol 2: N-Acylation of 1-Ethyl-3-methylpiperazine

This protocol describes the synthesis of an amide derivative using an acid chloride.

Materials:

  • 1-Ethyl-3-methylpiperazine

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1-ethyl-3-methylpiperazine (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask at 0 °C.

  • Acylating Agent Addition: Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. The reaction is typically performed at a low temperature initially to control the exothermic reaction between the amine and the highly reactive acid chloride.

Protocol 3: N-Arylation of 1-Ethyl-3-methylpiperazine (Buchwald-Hartwig Amination)

This protocol outlines the coupling of 1-ethyl-3-methylpiperazine with an aryl halide.

Materials:

  • 1-Ethyl-3-methylpiperazine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP or Xantphos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a Schlenk flask, combine the aryl halide (1 equivalent), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Reagent Addition: Add 1-ethyl-3-methylpiperazine (1.2 equivalents) and the base (1.4 equivalents).

  • Solvent and Reflux: Add anhydrous toluene and heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (nitrogen or argon).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Authoritative Grounding:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a standard method for the synthesis of N-arylpiperazines.[10] The choice of ligand and base can significantly impact the reaction's efficiency and substrate scope.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization 3-Methylpiperazine 3-Methylpiperazine Reaction_Mix_1 Reaction_Mix_1 3-Methylpiperazine->Reaction_Mix_1 DCM Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Mix_1 1-Ethyl-3-methylpiperazine 1-Ethyl-3-methylpiperazine N-Acyl_Derivative N-Acyl_Derivative 1-Ethyl-3-methylpiperazine->N-Acyl_Derivative TEA, DCM (N-Acylation) N-Aryl_Derivative N-Aryl_Derivative 1-Ethyl-3-methylpiperazine->N-Aryl_Derivative Pd Catalyst, Ligand, Base (Buchwald-Hartwig) Reaction_Mix_1->1-Ethyl-3-methylpiperazine STAB (Reductive Amination) Acid_Chloride Acid_Chloride Acid_Chloride->N-Acyl_Derivative Aryl_Halide Aryl_Halide Aryl_Halide->N-Aryl_Derivative

Caption: Synthetic routes to 1-ethyl-3-methylpiperazine and its derivatives.

Data Presentation

Compound Starting Materials Method Key Reagents Typical Yield (%)
1-Ethyl-3-methylpiperazine3-Methylpiperazine, AcetaldehydeReductive AminationSTAB70-90
1-(Benzoyl)-4-ethyl-2-methylpiperazine1-Ethyl-3-methylpiperazine, Benzoyl chlorideN-AcylationTriethylamine85-95
1-Ethyl-4-(phenyl)-2-methylpiperazine1-Ethyl-3-methylpiperazine, BromobenzeneN-ArylationPd₂(dba)₃, BINAP, NaOtBu60-80

Troubleshooting Common Issues

Problem Possible Cause Solution
Low yield in reductive amination Incomplete iminium ion formation; inactive reducing agent.Ensure anhydrous conditions; use fresh acetaldehyde; check the quality of the reducing agent.
Formation of di-substituted byproducts In the case of starting with piperazine, over-alkylation can occur.Use a large excess of piperazine or a protecting group strategy.[3]
Difficult purification Similar polarity of starting material and product.Optimize chromatographic conditions (solvent system, gradient); consider derivatization to alter polarity for easier separation.
No reaction in Buchwald-Hartwig coupling Inactive catalyst; wrong choice of ligand/base.Use fresh catalyst and anhydrous, deoxygenated solvent; screen different ligands and bases.

Conclusion

The synthesis of 1-ethyl-3-methylpiperazine derivatives provides a versatile platform for the development of new chemical entities with potential therapeutic applications. The protocols outlined in this guide, based on robust and well-established synthetic methodologies, offer a solid foundation for researchers to build upon. By understanding the underlying chemical principles and carefully controlling reaction conditions, a diverse range of novel piperazine-based compounds can be efficiently synthesized and explored for their biological activities.

References

  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 2, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Retrieved February 2, 2026, from [Link]

  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl piperazine.
  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved February 2, 2026, from [Link]

  • Journal of Applicable Chemistry. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Alkylated piperazine compounds.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of new amides of the N-methylpiperazine series. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). Review Exploring Biological Potentials of Piperazines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.
  • Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved February 2, 2026, from [Link]

Sources

Application

1-Ethyl-3-methylpiperazine as a building block in organic synthesis

Content Type: Detailed Application Note & Protocol Guide Subject: 1-Ethyl-3-methylpiperazine (CAS: 5308-25-8 / 428871-71-0) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: 1-Ethyl-3-methylpiperazine (CAS: 5308-25-8 / 428871-71-0) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The Strategic Value of Asymmetric Piperazines

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Sildenafil, Olanzapine). However, as drug discovery moves toward higher specificity and novel IP space, simple N-alkyl piperazines are often insufficient.

1-Ethyl-3-methylpiperazine represents a high-value "chiral switch" building block. Unlike its symmetric counterparts, the introduction of the C3-methyl group adjacent to the secondary amine creates a distinct steric and conformational profile.

Key Technical Advantages:
  • Conformational Bias: The C3-methyl group forces the piperazine ring into a preferred chair conformation, often locking the orientation of N-substituents (equatorial vs. axial). This can drastically improve binding affinity by reducing the entropic penalty of binding to a protein pocket.

  • Metabolic Stability: Substitution at the carbon alpha to the nitrogen (C3) can sterically hinder oxidative metabolism (N-dealkylation) by cytochrome P450 enzymes, potentially extending the half-life of the final drug candidate.

  • Regiodefined Functionalization: The molecule possesses one tertiary amine (N1-Ethyl) and one secondary amine (N4-H). This inherent differentiation allows for clean, protecting-group-free coupling reactions at the N4 position.

Chemical Profile & Reactivity Logic

Understanding the structural numbering is critical for experimental design.

PropertyData
IUPAC Name 1-Ethyl-3-methylpiperazine
CAS Number 428871-71-0 (Generic/Salt forms vary)
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Chirality Available as Racemate or Enantiopure (S)/(R)
pKa (Estimated) N1 (Ethyl): ~8.5 | N4 (Secondary): ~9.8
Boiling Point ~150–160 °C (Predicted)
The "Numbering Flip" Insight

A common source of confusion in synthesis is the origin of this scaffold. It is typically synthesized from 2-methylpiperazine .

  • Precursor: 2-Methylpiperazine has a hindered N1 (adjacent to Methyl) and a less hindered N4.

  • Reaction: Alkylation with Ethyl Bromide occurs preferentially at the unhindered N4 .

  • Result: The product is N4-ethyl-2-methylpiperazine. However, according to IUPAC priority rules, the substituted nitrogen becomes position 1. Therefore, the methyl group (originally at C2) is now at C3 relative to the new N1.

    • Takeaway:1-Ethyl-3-methylpiperazine is the product of N4-ethylation of 2-methylpiperazine.

Visualizing the Synthetic Logic

The following diagram illustrates the regioselective synthesis of the building block and its subsequent application in a drug coupling workflow.

G cluster_0 Critical Insight: Regioselectivity Start 2-Methylpiperazine (Precursor) Intermed 1-Ethyl-3-methylpiperazine (The Building Block) Start->Intermed Regioselective Alkylation (Favors unhindered N4) Reagent1 Ethyl Bromide (EtBr) / Base Reagent1->Intermed FinalProduct Coupled Drug Candidate (e.g., PHD Inhibitor) Intermed->FinalProduct SNAr / Buchwald Coupling (via Secondary Amine) DrugCore Heteroaryl Chloride (e.g., Nicotinamide deriv.) DrugCore->FinalProduct

Caption: Figure 1. Synthesis workflow showing the regioselective formation of 1-Ethyl-3-methylpiperazine and its downstream coupling.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-3-methylpiperazine (In-Situ Preparation)

Note: While commercially available, in-situ preparation is often required for isotopically labeled analogs or specific salt forms.

Reagents:

  • 2-Methylpiperazine (1.0 eq)

  • Ethyl Bromide (1.1 eq) or Acetaldehyde/NaBH(OAc)₃ (Reductive Amination route)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methylpiperazine (10 mmol) in ACN (50 mL) in a round-bottom flask.

  • Base Addition: Add finely ground K₂CO₃ (20 mmol). Stir for 15 minutes to ensure suspension.

  • Alkylation: Cool the mixture to 0°C. Add Ethyl Bromide (11 mmol) dropwise.

    • Expert Tip: The cooling is crucial. Although N4 is less hindered, higher temperatures can promote over-alkylation (quaternization) or reaction at the hindered N1.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9 + 1% NH₄OH).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: The crude oil can be distilled (approx. 150°C) or used directly if purity >90%. For high purity, convert to the dihydrochloride salt by adding 4M HCl in dioxane, filtering the precipitate.

Protocol B: Application in Drug Synthesis (SNAr Coupling)

Context: This protocol is adapted from the synthesis of Prolyl Hydroxylase (PHD) inhibitors (e.g., Patent US10407409B2), where the piperazine moiety improves solubility and potency.

Reaction: Coupling 1-Ethyl-3-methylpiperazine with a Chlorinated Heterocycle (e.g., 6-chloronicotinamide derivative).

Reagents:

  • Heteroaryl Chloride Substrate (1.0 eq)

  • 1-Ethyl-3-methylpiperazine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq) or Cs₂CO₃

  • Solvent: DMSO or NMP (for high temp) or Ethanol (for milder substrates)

Step-by-Step Methodology:

  • Setup: In a pressure vial, charge the Heteroaryl Chloride (1.0 mmol) and solvent (3 mL).

  • Amine Addition: Add 1-Ethyl-3-methylpiperazine (1.2 mmol).

    • Note: If using the dihydrochloride salt of the piperazine, increase DIPEA to 4.0 eq to ensure free-basing in situ.

  • Thermal Activation:

    • Standard: Heat to 80–100°C for 4–12 hours.

    • Microwave (Preferred): Heat at 120°C for 20–40 minutes.

  • Monitoring: Monitor consumption of the aryl chloride by LC-MS. The product should show a characteristic mass shift corresponding to the displacement of Cl (-35/37) and addition of the piperazine fragment (+127).

  • Isolation: Dilute with water/brine and extract with Ethyl Acetate.

    • Troubleshooting: If the product is highly polar (due to the basic piperazine), avoid aqueous workup. Instead, evaporate solvent and purify directly via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

Case Study: PHD Inhibitors

Reference: US Patent 10,407,409 (2019)

In the development of inhibitors for HIF Prolyl Hydroxylase (PHD) , researchers utilized 1-ethyl-3-methylpiperazine to optimize the pharmacokinetic profile of the drug.

  • Role: The piperazine tail was attached to a nicotinamide core.

  • Effect: The "1-ethyl" group provided lipophilicity for membrane permeability, while the "3-methyl" group introduced steric bulk that likely reduced metabolic clearance compared to the unmethylated analog.

  • Outcome: The resulting compounds showed potent inhibition of PHD, stabilizing Hypoxia Inducible Factor (HIF) for the treatment of anemia and ischemic conditions.

Safety & Handling

  • Corrosivity: Like most low-molecular-weight amines, 1-ethyl-3-methylpiperazine is corrosive to skin and eyes. Wear chemical-resistant gloves (Nitrile) and eye protection.

  • Sensitization: Piperazines are known respiratory and skin sensitizers. Handle in a well-ventilated fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Piperazines absorb CO₂ from the air to form carbamates, which can appear as white solid impurities in the oil.

References

  • Synthesis & Reactivity: ChemicalBook. (2023). "1-Methylpiperazine and derivatives: Synthesis and Applications." Link

  • Medicinal Application (PHD Inhibitors): Gu, X., et al. (2019). "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD." U.S. Patent 10,407,409.[1] Link

  • Epoxy/Polymer Catalysis: Bertram, J. L., et al. (1992). "Latent catalysts for epoxy-phenolic reactions."[2] U.S. Patent 5,134,239. Link

  • General Piperazine Functionalization: Organic Chemistry Portal. "Synthesis of Piperazines." Link

Sources

Method

Using 1-Ethyl-3-methylpiperazine in multi-step drug synthesis

Technical Application Note: Strategic Integration of 1-Ethyl-3-methylpiperazine in Heterocyclic Scaffolding Abstract This technical guide details the strategic application of 1-Ethyl-3-methylpiperazine (CAS 428871-71-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Integration of 1-Ethyl-3-methylpiperazine in Heterocyclic Scaffolding

Abstract

This technical guide details the strategic application of 1-Ethyl-3-methylpiperazine (CAS 428871-71-0) as a nucleophilic building block in the synthesis of bioactive pharmaceutical ingredients (API).[1][2][3] Unlike the symmetric piperazine or the unhindered 1-methylpiperazine, the 1-ethyl-3-methyl derivative presents a unique steric profile due to the C3-methyl substituent adjacent to the reactive secondary amine (N4).[1][2][3] This guide provides optimized protocols for Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination , specifically tailored to overcome the steric hindrance inherent to this scaffold, ensuring high yields and reproducible quality in late-stage drug functionalization.[1][2][3]

Chemical Profile & Strategic Utility

1-Ethyl-3-methylpiperazine is a bifunctional heterocycle used primarily to modulate the physicochemical properties (LogP, pKa) of drug candidates.[1][2][3]

  • Structure & Numbering: The IUPAC numbering prioritizes the substituted nitrogen as position 1.[3]

    • N1: Tertiary amine (Ethylated).[2][3][4] Generally non-reactive in coupling but contributes to basicity.[3]

    • C3: Methyl group.[2][3][4][5] Crucially, this is alpha to the reactive nitrogen.[1][3]

    • N4: Secondary amine.[2][3] This is the nucleophile.[3]

    • Steric Consequence: The C3-methyl group exerts steric pressure on the N4 lone pair, significantly reducing nucleophilicity compared to 1-ethylpiperazine.[1][2][3] Standard coupling conditions often fail or proceed sluggishly, requiring the forcing conditions or specialized ligands detailed below.

PropertySpecificationRelevance to Protocol
CAS No. 428871-71-0Unique identifier for the specific isomer.[1][2][3]
Molecular Weight 128.22 g/mol Stoichiometry calculations.[2][3]
Physical State LiquidVolatile free base; handle in fume hood.[2][3]
Reactivity N4-NucleophileHindered: Requires activated electrophiles or catalysis.[1][2][3]
Basicity High (pKa ~9-10)Requires efficient buffering or salt formation during isolation.[2][3]

Critical Quality Attributes (CQA)

Before initiating coupling, ensure the starting material meets these criteria to prevent side reactions:

  • Regio-purity: Commercial sources may contain traces of the 1-ethyl-2-methyl isomer.[1][2][3] Verify by 1H NMR (diagnostic shift of the methyl doublet).

  • Water Content: The secondary amine is hygroscopic.[3] Water >0.5% can quench active esters or poison Pd-catalysts.[1][2][3] Dry over activated 3Å molecular sieves if necessary.[2][3]

Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient heteroaryl chlorides (e.g., 4-chloropyrimidines, 7-chloroquinolines).[1][2]

Rationale: Due to the steric hindrance at N4, a polar aprotic solvent and elevated temperature are required to overcome the activation energy barrier.[1][3]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry pressure vial equipped with a magnetic stir bar, add the Heteroaryl Chloride (1.0 equiv).[3]

    • Dissolve in anhydrous DMSO or NMP (Concentration: 0.5 M).[2][3] Note: DMF may decompose at the required temperatures.[1][3]

    • Add DIPEA (Diisopropylethylamine, 3.0 equiv) to scavenge HCl.[3]

    • Add 1-Ethyl-3-methylpiperazine (1.5 equiv).[1][2][3] Excess is used to drive kinetics.[1][3]

  • Execution:

    • Seal the vial and heat to 110–130°C for 12–24 hours.

    • Monitoring: Check LCMS for conversion.[2][3] The hindered amine may result in a slower reaction rate than typical piperazines.[3]

  • Workup (Aqueous Extraction):

    • Cool to room temperature.[2][3] Dilute with EtOAc (10 volumes).

    • Wash with water (3x) to remove DMSO.[2][3]

    • Critical Step: Wash with saturated NH4Cl.[2][3] The product is basic; ensure the pH of the aqueous layer does not drop below 8 during washing to prevent product loss into the aqueous phase.[3]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Use a gradient of DCM : MeOH (95:5 to 90:[3]10) with 1% NH4OH additive to prevent streaking of the basic amine on silica.[3]

Protocol B: Buchwald-Hartwig Amination

Best for: Unactivated Aryl Bromides/Chlorides where SNAr fails.[1][2][3]

Rationale: Standard ligands (e.g., BINAP, PPh3) often fail with sterically hindered secondary amines like 1-ethyl-3-methylpiperazine.[1][2][3] RuPhos or BrettPhos are strictly recommended as they form bulky, electron-rich Pd species that facilitate the reductive elimination of hindered amines.[1][3]

Step-by-Step Methodology:

  • Catalyst Pre-complexation (In Glovebox or under Argon):

    • Charge a reaction tube with Pd2(dba)3 (2 mol%) and RuPhos (4-6 mol%).[2][3]

    • Add anhydrous 1,4-Dioxane or Toluene (degassed).[1][2][3] Stir for 5 mins until the solution turns a rich orange/brown.

  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv).[3][6]

    • Add 1-Ethyl-3-methylpiperazine (1.2 equiv).[1][2][3]

    • Add NaOtBu (Sodium tert-butoxide, 2.0 equiv).[1][2][3] Note: Use Cs2CO3 if the substrate contains base-sensitive esters.[1][2][3]

  • Execution:

    • Seal and heat to 100°C for 4–12 hours.

    • Endpoint: Full consumption of aryl halide.[3]

  • Workup & Scavenging:

    • Filter the reaction mixture through a pad of Celite to remove insoluble salts and Palladium black.[3] Rinse with EtOAc.[2][3]

    • Metal Removal: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour if the compound is for biological testing.[3]

Visualization of Workflows & Mechanisms

Figure 1: Synthetic Workflow Decision Tree

Caption: Operational logic for selecting the optimal coupling strategy based on substrate electronics.

G Start Target: Couple 1-Ethyl-3-methylpiperazine CheckSubstrate Analyze Electrophile (Ar-X) Start->CheckSubstrate Decision Is Ar-X Electron Deficient? (e.g., Pyridine, Nitro-benzene) CheckSubstrate->Decision SNAr Protocol A: SNAr Solvent: DMSO Temp: 120°C Base: DIPEA Decision->SNAr Yes (Activated) Buchwald Protocol B: Buchwald-Hartwig Ligand: RuPhos/BrettPhos Base: NaOtBu Temp: 100°C Decision->Buchwald No (Unactivated) Workup Workup: Acid/Base Extraction (Watch pH > 9) SNAr->Workup Buchwald->Workup Final Isolated API Intermediate Workup->Final

Figure 2: Steric Impact on Nucleophilicity

Caption: The C3-Methyl group (red) creates steric clash, hindering the N4 approach to the electrophile, necessitating specialized ligands.[1][3]

Mechanism cluster_0 Steric Environment N4 N4 (Nucleophile) C3 C3-Methyl Group N4->C3 Adjacent (Steric Bulk) LonePair N4->LonePair Solution Solution: Use RuPhos Ligand to create space Electrophile Electrophile (Ar-X) LonePair->Electrophile Slow Attack (Blocked by C3-Me)

[2][3][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (SNAr) Steric hindrance prevents attack.[1][2][3]Increase temp to 140°C; switch solvent to NMP (higher boiling point).
Low Conversion (Pd) Catalyst poisoning or ligand mismatch.[2][3]Switch to BrettPhos (better for most hindered amines); ensure reagents are dry.[2][3]
Product Loss in Workup Product is highly basic and water-soluble.[1][2][3]Do not use acidic washes (HCl).[2][3] Salt out the aqueous layer with NaCl; use CHCl3/iPrOH (3:1) for extraction.[2][3][4]
Regio-isomers Impure starting material.Verify CAS 428871-71-0.[1][2][3][7] Commercial "Methylpiperazine" mixtures are common.[2][3]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes RuPhos/BrettPhos as the standard for hindered secondary amines.
  • Roughley, S. D., & Jordan, A. M. (2011).[1][3] "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry.

    • Context: Discusses the use of substituted piperazines to modul
  • PubChem Compound Summary. "1-Ethyl-3-methylpiperazine."[1][2][3] National Library of Medicine.[3]

    • Context: Verification of chemical structure and identifiers.[3][4][5]

  • Blakemore, D. C., et al. (2011).[1][3] "Organic synthesis provides opportunities to transform drug discovery."[2][3][8] Nature Chemistry.[2][3]

    • Context: General principles of heterocyclic functionaliz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analysis of 1-Ethyl-3-methylpiperazine Reaction Byproducts

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and analyzing the reaction byproducts of 1-Ethyl-3-methylpiperazine synthesis. D...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and analyzing the reaction byproducts of 1-Ethyl-3-methylpiperazine synthesis. Drawing from established synthetic methodologies and analytical practices, this center offers in-depth, field-proven insights in a user-friendly question-and-answer format.

Section 1: Understanding the Synthesis and Potential Byproducts

The synthesis of 1-Ethyl-3-methylpiperazine, an unsymmetrically substituted piperazine derivative, typically proceeds via two primary routes: direct N-alkylation and reductive amination. Each method, while effective, is prone to the formation of specific byproducts that can complicate purification and impact final product purity.

Q1: What are the most common methods for synthesizing 1-Ethyl-3-methylpiperazine, and what are the primary byproducts for each?

A1: The two most prevalent synthetic strategies are:

  • Reductive Amination of 3-Methylpiperazine with Acetaldehyde: This is a widely used method that involves the reaction of 3-methylpiperazine with acetaldehyde in the presence of a reducing agent.[1][2]

    • Primary Byproduct: The most significant byproduct is the over-alkylated product, 1,4-diethyl-3-methylpiperazine . This occurs when the desired product, 1-Ethyl-3-methylpiperazine, undergoes a second ethylation at the remaining secondary amine.

    • Other Potential Byproducts:

      • Unreacted 3-methylpiperazine .

      • Byproducts from acetaldehyde self-condensation (e.g., aldol condensation products) under certain pH and temperature conditions.[3]

  • Direct Ethylation of 3-Methylpiperazine: This method involves reacting 3-methylpiperazine with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base.

    • Primary Byproduct: Similar to reductive amination, 1,4-diethyl-3-methylpiperazine is the major byproduct due to di-alkylation.[4]

    • Other Potential Byproducts:

      • Unreacted 3-methylpiperazine .

      • Quaternary ammonium salts may form, especially with highly reactive alkylating agents, leading to water-soluble impurities that can complicate work-up.[5]

Section 2: Troubleshooting Common Synthetic Challenges

Effectively minimizing byproduct formation during the synthesis is crucial for simplifying downstream purification and improving overall yield and purity.

Q2: My synthesis is producing a high percentage of the di-ethylated byproduct (1,4-diethyl-3-methylpiperazine). How can I favor mono-ethylation?

A2: Controlling the mono- to di-alkylation ratio is a common challenge in piperazine chemistry. Here are several strategies to enhance the selectivity for the desired mono-ethylated product:

  • Stoichiometric Control: Use a molar excess of the starting 3-methylpiperazine relative to the ethylating agent (acetaldehyde or ethyl halide). This statistically favors the ethylation of the more abundant starting material over the newly formed mono-substituted product.

  • Slow Addition of the Ethylating Agent: Adding the acetaldehyde or ethyl halide slowly to the reaction mixture maintains a low concentration of the ethylating agent, further reducing the likelihood of a second ethylation event.

  • Use of a Protecting Group: For maximal control, consider a protection strategy.

    • Protect one of the nitrogen atoms of 3-methylpiperazine, for example, with a tert-butoxycarbonyl (Boc) group.

    • Perform the ethylation on the unprotected nitrogen.

    • Deprotect the Boc group to yield the desired 1-Ethyl-3-methylpiperazine. This multi-step approach often provides the cleanest product with the highest purity.[5][6]

  • pH Control in Reductive Amination: For reductive amination, maintaining a mildly acidic pH (around 4-5) is optimal for the formation of the iminium ion intermediate, which is then reduced.[7] Deviations from this can affect reaction rates and selectivity.

Section 3: Analytical Methodologies for Byproduct Identification and Quantification

Accurate identification and quantification of byproducts are essential for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.

Q3: How can I identify 1-Ethyl-3-methylpiperazine and its major byproduct, 1,4-diethyl-3-methylpiperazine, using GC-MS?

A3: GC-MS provides both chromatographic separation and mass spectrometric identification of volatile compounds like alkylated piperazines.

Expected Elution Order: Generally, in a non-polar or semi-polar GC column, compounds will elute in order of increasing boiling point and molecular weight. Therefore, you would expect to see:

  • Unreacted 3-methylpiperazine

  • 1-Ethyl-3-methylpiperazine (Product)

  • 1,4-diethyl-3-methylpiperazine (Byproduct)

Mass Spectral Fragmentation: The electron ionization (EI) mass spectra of these compounds will show characteristic fragmentation patterns. The piperazine ring is prone to cleavage, and the location of the substituents will influence the resulting fragments.

  • 1-Ethyl-3-methylpiperazine (C₇H₁₆N₂; MW: 128.22 g/mol ): Look for the molecular ion peak (M⁺) at m/z 128. Key fragments will arise from the loss of methyl and ethyl groups, as well as cleavage of the piperazine ring.

  • 1,4-diethyl-3-methylpiperazine (C₉H₂₀N₂; MW: 156.27 g/mol ): The molecular ion peak (M⁺) should be at m/z 156. Fragmentation will involve losses of ethyl and methyl groups. The fragmentation pattern will differ from the mono-ethylated product, allowing for clear identification.

Illustrative Fragmentation Workflow:

Caption: General MS fragmentation pathways for product and byproduct.

Section 4: Step-by-Step Analytical Protocols

Here are detailed starting protocols for the analysis of your reaction mixture. These should be optimized for your specific instrumentation and sample matrix.

Q4: Can you provide a detailed protocol for GC analysis of my reaction mixture?

A4: The following GC method is adapted from a validated procedure for the analysis of piperazine derivatives and is an excellent starting point.[8][9]

Protocol: GC Analysis of 1-Ethyl-3-methylpiperazine and Byproducts

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of your crude reaction mixture into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Further dilute a 1 mL aliquot of this solution to 10 mL with methanol for a final concentration of approximately 100 µg/mL.

  • Instrumentation and Conditions:

ParameterSetting
GC System Agilent 6890 or equivalent with FID
Column DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1.0 µm film thickness
Carrier Gas Helium at a constant flow of 2 mL/min
Injector Split mode (split ratio 1:10), Temperature: 250°C
Injection Vol. 1.0 µL
Oven Program Initial temp: 100°C, hold for 2 minRamp 1: 10°C/min to 200°C, hold for 2 minRamp 2: 20°C/min to 260°C, hold for 5 min
Detector FID, Temperature: 260°C
  • Data Analysis:

    • Identify peaks based on their retention times, which should correlate with the boiling points of the compounds (3-methylpiperazine < 1-Ethyl-3-methylpiperazine < 1,4-diethyl-3-methylpiperazine).

    • Quantify the relative amounts of each component by peak area percentage. For more accurate quantification, use a calibrated standard of 1-Ethyl-3-methylpiperazine.

Q5: What about HPLC and NMR analysis?

A5: While GC is often preferred for these volatile amines, HPLC and NMR provide complementary and confirmatory data.

HPLC Protocol (Starting Point):

Due to the lack of a strong UV chromophore in simple alkylpiperazines, direct UV detection can be challenging.[10] Derivatization or the use of alternative detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) may be necessary for sensitive quantification. However, a simple reverse-phase method can be attempted for qualitative analysis.

  • Sample Preparation: Prepare a solution of the crude mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient: 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm

NMR Spectroscopy for Structural Confirmation:

¹H and ¹³C NMR are invaluable for confirming the structures of your product and byproducts, especially for differentiating isomers.

  • ¹H NMR:

    • 1-Ethyl-3-methylpiperazine: Expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group on the piperazine ring (a doublet), and complex multiplets for the piperazine ring protons. The presence of a signal for the N-H proton is also expected.

    • 1,4-diethyl-3-methylpiperazine: The N-H proton signal will be absent. You will observe signals for two distinct ethyl groups, one of which may be more complex due to the adjacent chiral center, in addition to the methyl group and piperazine ring protons.

  • ¹³C NMR:

    • The number of signals will correspond to the number of unique carbon atoms in the molecule. This can help distinguish between the desired product and the di-ethylated byproduct based on the increased number of signals from the second ethyl group. The chemical shifts of the carbons adjacent to the nitrogen atoms will be particularly informative.[11][12][13]

Workflow for Byproduct Analysis:

Byproduct_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Optimization Start 3-Methylpiperazine + Ethylating Agent Reaction Crude Reaction Mixture Start->Reaction GCMS GC-MS Analysis (Separation & Identification) Reaction->GCMS HPLC HPLC Analysis (Purity & Quantification) Reaction->HPLC NMR NMR Spectroscopy (Structural Confirmation) Reaction->NMR Results Analyze Data: - Identify Byproducts - Determine Purity GCMS->Results HPLC->Results NMR->Results Optimize Optimize Reaction Conditions: - Stoichiometry - Reagent Addition Rate - Protecting Groups Results->Optimize Optimize->Start Iterate

Caption: A typical workflow for analyzing and troubleshooting the synthesis of 1-Ethyl-3-methylpiperazine.

Section 5: FAQs

  • Q: My product seems to be water-soluble during work-up. What could be the reason?

    • A: This is often due to the protonation of the piperazine nitrogens, forming a salt. Ensure your aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent. The use of a less polar solvent for extraction might also be beneficial.[5][14]

  • Q: Are there any other potential minor byproducts I should be aware of?

    • A: Depending on the reaction conditions, you might see trace amounts of isomers if your starting 3-methylpiperazine is not enantiomerically pure. If using reductive amination with acetaldehyde, be aware of potential impurities arising from the quality of the aldehyde, such as aldol adducts.

  • Q: How can I purify my 1-Ethyl-3-methylpiperazine?

    • A: Fractional distillation under reduced pressure is the most common method for purifying volatile amines like 1-Ethyl-3-methylpiperazine from less volatile starting materials and more volatile byproducts.[15] For closely boiling impurities, preparative chromatography (either normal or reverse phase) may be necessary.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Sivakumari, K., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • Powers, S. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Google Patents. US2905673A - Method for preparing 1-methylpiperazine.
  • Ocal, N., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health. [Link]

  • Al-Neaimy, U. I. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Google Patents.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • National Institutes of Health. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • Organic Reactions. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • ResearchGate. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. [Link]

  • ResearchGate. Methods for the catalytic synthesis of piperazine. [Link]

  • ResearchGate. Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite and Magnesia. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Google Patents.
  • Reddit. Reductive amination NaB(AcO)3. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • National Institutes of Health. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Google Patents.
  • Trade Science Inc. Analytical CHEMISTRY. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Quick Company. A Process For Preparing 1 Methyl 3 Phenylpiperazine. [Link]

  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: 1-Ethyl-3-methylpiperazine (EMP) Purification

Introduction: The EMP Purity Challenge Welcome to the technical support hub for 1-Ethyl-3-methylpiperazine (EMP) . As a substituted piperazine, EMP presents a triad of purification challenges: regioisomer contamination (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The EMP Purity Challenge

Welcome to the technical support hub for 1-Ethyl-3-methylpiperazine (EMP) . As a substituted piperazine, EMP presents a triad of purification challenges: regioisomer contamination (specifically the 1-ethyl-2-methyl isomer), oxidative degradation (N-oxide formation/yellowing), and hygroscopicity .

This guide moves beyond generic protocols. It addresses the causal mechanisms of impurity formation and provides self-validating workflows to ensure your material meets the stringent requirements (>98% purity) for API synthesis or catalytic applications.

Module 1: Primary Purification (Fractional Distillation)

The Issue: Users often report "smearing" of fractions or inseparable impurities despite using vacuum distillation. This is typically due to the narrow boiling point delta between the 1,3-isomer and the 1,2-isomer (often <5°C difference).

Troubleshooting Guide: Optimizing the Distillation Train
ParameterStandard ProtocolHigh-Purity Optimization Why? (The Science)
Pressure 10–20 mmHg< 5 mmHg (High Vacuum) Lower pressure reduces thermal stress, preventing thermal isomerization or degradation of the amine.
Column Simple condenserVigreux (20cm+) or Spun Band Substituted piperazines have low separation factors (

). You need higher theoretical plates to separate regioisomers.
Bath Temp Rapid heating

T < 20°C (Bath vs. Vapor)
High wall temperatures cause "bumping" and entrainment of impurities. Slow distillation is non-negotiable here.
Inert Gas NoneArgon Bleed / Blanket Hot amines react rapidly with atmospheric

to form N-oxides (yellow/brown color).
Q: "My distillate turns yellow within hours. How do I stop this?"

A: This is oxidative instability. EMP, like many secondary/tertiary amines, forms radical cations and N-oxides upon exposure to air and light.

  • Immediate Fix: Distill under Argon. Collect fractions directly into dark (amber) glass containers that have been pre-flushed with inert gas.

  • Stabilization: Store over activated 4Å Molecular Sieves under Argon at 4°C. The sieves scavenge trace water which often catalyzes oxidative pathways.

Module 2: Chemical Purification (The Self-Validating Extraction)

The Issue: Distillation fails to remove the last 2-3% of non-basic impurities or close-boiling neutral byproducts.

The Solution: An Acid-Base "Swing" Extraction. This method utilizes the pKa of the piperazine nitrogens (approx pKa1 ~9.2, pKa2 ~4.7) to selectively pull the amine into water, leaving neutrals behind, and then returning it to organic phase.

Workflow Diagram: Acid-Base Purification Logic

AcidBaseExtraction Start Crude EMP Mixture (Amine + Neutrals + Color) Acidify Add 1M HCl (aq) Target pH < 2 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard Neutrals/Tars) PhaseSep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (EMP.2HCl Salt) PhaseSep1->AqLayer1 Amine Salts Wash Wash with DCM (x2) AqLayer1->Wash Basify Basify with 50% NaOH Target pH > 12 Wash->Basify Purified Salt Soln Extract Extract into DCM/Ether Basify->Extract Free Base Liberated Dry Dry (K2CO3) & Concentrate Extract->Dry Pure EMP

Caption: Figure 1. Acid-Base "Swing" protocol utilizing pKa differentials to isolate EMP from neutral organic impurities.

Protocol: The "Salting-Out" Trick

When extracting the free base back into the organic layer (Step: Basify), piperazines are notoriously water-soluble.

  • Saturate the aqueous phase with NaCl (Salting out). This increases the ionic strength, forcing the organic amine out of the water and into the organic solvent.

  • Use Isopropyl Acetate or DCM for the final extraction. Avoid Ethyl Acetate if the solution is very basic/hot, as amines can attack the ester (aminolysis).

Module 3: Chromatographic Separation

The Issue: "I see severe peak tailing on my silica column, and my isomers aren't separating."

The Science: Secondary amines interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak broadening (tailing) and loss of resolution.
Q: "How do I separate the 1,2-isomer from the 1,3-isomer?"

A: You must suppress the silanol interaction or use a different stationary phase.

Method A: Amine-Modified Silica (The "Tea" Method)

  • Mobile Phase: Add 1-2% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:TEA 95:4:1).

  • Mechanism: The TEA saturates the acidic silanol sites on the silica, allowing the EMP to pass through without "sticking," sharpening the peaks and allowing the subtle isomeric differences to resolve.

Method B: Basic Alumina (Recommended)

  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Grade II or III.

  • Benefit: Alumina is naturally basic. It does not require amine modifiers and often provides better selectivity for structural isomers of piperazine compared to silica.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the correct purification route for your specific impurity profile.

DecisionMatrix Start Analyze Crude Purity (GC/NMR) CheckColor Is it colored/oxidized? Start->CheckColor CheckIso Isomer mix? CheckColor->CheckIso No (Clear) Distill Vacuum Distillation (Argon) CheckColor->Distill Yes (Yellow/Brown) AcidBase Acid-Base Extraction CheckIso->AcidBase No (Neutral Impurities) Column Basic Alumina Column CheckIso->Column Yes (Regioisomers)

Caption: Figure 2.[1] Purification strategy based on impurity profile (Oxidation vs. Isomers vs. Neutrals).

Frequently Asked Questions (FAQs)

Q: What is the boiling point of 1-Ethyl-3-methylpiperazine? A: While 1-methylpiperazine boils at ~138°C and 1-ethylpiperazine at ~156°C (atmospheric), 1-Ethyl-3-methylpiperazine typically boils in the range of 160–165°C at atmospheric pressure. Under vacuum (10 mmHg), expect the boiling point to drop to approximately 55–60°C . Note: Always determine the BP on a small aliquot first.

Q: Can I recrystallize EMP? A: The free base is a liquid at room temperature. However, you can form a crystalline salt. The dihydrochloride salt (EMP·2HCl) or the dioxalate salt are often solids.

  • Protocol: Dissolve EMP in ethanol, add 2.2 equivalents of conc. HCl (or oxalic acid in ethanol), precipitate with diethyl ether, and filter. Recrystallize the salt from hot ethanol/water to remove isomers.

Q: How do I dry the final product? A: Do not use acidic drying agents (like silica).

  • Best: KOH pellets or Anhydrous Potassium Carbonate (

    
    ).
    
  • Final Polish: Distill over Calcium Hydride (

    
    ) for ultra-dry applications (e.g., organometallic ligands).
    

References

  • Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Establishes pKa baselines for extraction logic).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for amine distillation and drying).

  • Reddy, K. V., et al. (2011). "GC determination of substituted piperazines in pharmaceutical drug substances." Analytical Chemistry: An Indian Journal.[3] (Chromatographic separation of ethyl/methyl piperazine isomers).

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Asymmetrically Substituted Piperazines

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common yet complex challenge of achieving regioselectivity in reactions involvin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common yet complex challenge of achieving regioselectivity in reactions involving asymmetrically substituted piperazines, with a focus on the synthesis of specific isomers such as 1-Ethyl-3-methylpiperazine. Poor regioselectivity is a frequent source of diminished yields, impure products, and difficult separations. This guide provides in-depth, field-proven insights and actionable protocols to help you control the outcomes of your reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 1-Ethyl-3-methylpiperazine from 2-methylpiperazine, but I get a mixture of products. What is the core issue?

A: This is a classic regioselectivity challenge. The starting material, 2-methylpiperazine, possesses two chemically distinct secondary amine nitrogens: N1 and N4.

  • N1 (endo-cyclic): This nitrogen is adjacent to the C2 carbon bearing the methyl group. It is considered more sterically hindered.

  • N4 (exo-cyclic): This nitrogen is further away from the C2-methyl group and is therefore less sterically hindered.

When you perform a reaction like an N-ethylation, the incoming electrophile (e.g., ethyl iodide) can attack either nitrogen, leading to a mixture of two regioisomers: 1-Ethyl-2-methylpiperazine and 1-Ethyl-4-methylpiperazine. The goal is to control the reaction conditions to favor the formation of your desired isomer.

Caption: Regiochemical challenge in the ethylation of 2-methylpiperazine.

Q2: Between N1 and N4 in 2-methylpiperazine, which is more nucleophilic?

A: Nucleophilicity here is a delicate interplay between two primary factors: electronic effects and steric hindrance.

  • Electronic Effects: The methyl group at C2 is a weak electron-donating group (EDG) via induction. This effect slightly increases the electron density on the adjacent N1 nitrogen, theoretically making it more basic and potentially more nucleophilic.[1][2]

  • Steric Hindrance: The physical bulk of the C2-methyl group impedes the approach of electrophiles to the N1 nitrogen.[3][4] For most reactions, especially with moderately sized or large electrophiles, this steric effect is the dominant factor.

Q3: What is the difference between kinetic and thermodynamic control in this context?

A: This concept is crucial for controlling your product ratio.[5][6][7]

  • Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at low temperatures for a short duration, making it effectively irreversible. The product distribution is determined by the difference in the activation energies of the competing pathways. Attack at the less-hindered N4 position usually has a lower activation energy, making the N4-substituted isomer the kinetic product .[7][8]

  • Thermodynamic Control: This regime favors the product that is the most stable. The reaction is run at higher temperatures for longer periods, allowing the initial products to revert to the starting materials and re-react. This establishes an equilibrium that ultimately reflects the relative thermodynamic stability of the products. It is not always obvious which isomer is more stable without experimental or computational data.[5][9]

Troubleshooting Guide: Improving Regioselectivity

Problem 1: My N-alkylation reaction yields a nearly 1:1 mixture of N1 and N4 isomers. How can I selectively form the N4-alkylated product?

Root Cause Analysis: A 1:1 ratio suggests that the reaction conditions are not selective enough and that the steric hindrance of the C2-methyl group is not being effectively leveraged. To favor the N4-isomer (the kinetic product), you must operate under strict kinetic control.

Strategy: Enhance Kinetic Control

The guiding principle is to make the reaction highly sensitive to steric factors. This is achieved by lowering the reaction temperature and choosing appropriate reagents.

Experimental Protocol: Kinetically Controlled N4-Ethylation of 2-Methylpiperazine

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous acetonitrile (MeCN, 10 mL) and 2-methylpiperazine (1.0 eq). Cool the solution to -20 °C in a cryo-cooler or a dry ice/acetone bath.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) as a solid. K₂CO₃ is a mild base that is less likely to cause isomerization or side reactions compared to stronger bases.[10]

  • Electrophile Addition: Slowly add ethyl iodide (EtI, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -15 °C. The slow addition and low temperature are critical to prevent exothermic spikes that could overcome the small activation energy difference between the two pathways.

  • Reaction: Stir the mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Do not allow the reaction to warm to room temperature or run for an extended period (e.g., overnight), as this will begin to favor thermodynamic control.[8]

  • Workup: Quench the reaction with cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify by column chromatography. Determine the N1:N4 ratio using ¹H NMR spectroscopy or a validated GC method.[11]

Table 1: Expected Outcomes Under Various Conditions

ParameterKinetic Control (Favors N4)Thermodynamic Control (Favors N1)Rationale
Temperature Low (-20 °C to 0 °C)High (Reflux)Lower temp prevents equilibration; higher temp allows it.[8]
Reaction Time Short (2-6 hours)Long (12-24 hours)Prevents the system from reaching equilibrium.[8]
Base Mild, Heterogeneous (K₂CO₃)Strong, Soluble (NaH, LDA)Strong bases can accelerate equilibration.[9]
Solvent Aprotic Polar (MeCN, THF)Varies (e.g., DMF)Solvent can influence ion-pairing and reactivity.[9]
Expected Ratio >90:10 in favor of N4Potentially shifts towards N1N1 stability is not guaranteed and must be verified.
Problem 2: My project requires the N1-alkylated isomer, but I can only isolate the N4 product. How can I reverse the selectivity?

Root Cause Analysis: The desired N1-isomer is the anti-kinetic product. Directing the reaction to the more sterically hindered site is challenging and often cannot be achieved by simply adjusting temperature or time (thermodynamic control is not always reliable or may not favor the desired isomer). A more robust and rational approach is to use a protecting group strategy.

Strategy: Orthogonal Protecting Group Strategy

This method involves temporarily "blocking" the more reactive N4 position with a removable protecting group. This forces the alkylation to occur at the only available site, N1. Subsequent removal of the protecting group yields the desired product.

G start 2-Methylpiperazine step1 Step 1: Protect N4 (e.g., Boc₂O, TEA) start->step1 intermediate N4-Boc-2-methylpiperazine (N1 is now the only reactive site) step1->intermediate step2 Step 2: Alkylate N1 (e.g., EtI, K₂CO₃) intermediate->step2 product_protected N4-Boc-1-ethyl-2-methylpiperazine step2->product_protected step3 Step 3: Deprotect N4 (e.g., TFA or HCl in Dioxane) product_protected->step3 final_product Target: 1-Ethyl-2-methylpiperazine step3->final_product

Caption: Workflow for selective N1-alkylation using a protecting group.

Experimental Protocol: Selective Synthesis of 1-Ethyl-2-methylpiperazine

Part A: Protection of N4

  • Setup: In a round-bottom flask, dissolve 2-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 volumes). Add triethylamine (TEA, 1.2 eq). Cool the solution to 0 °C in an ice bath.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise. Using slightly over 1 eq of Boc₂O under these conditions kinetically favors the mono-protection at the less hindered N4 site.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N4-Boc-2-methylpiperazine is often pure enough for the next step, or can be purified by chromatography if needed.

Part B: Alkylation of N1

  • Setup: Dissolve the N4-Boc-2-methylpiperazine (1.0 eq) from Part A in anhydrous DMF (10 volumes).

  • Base & Alkylation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) followed by ethyl iodide (EtI, 1.2 eq). Heat the reaction to 50 °C. With N4 blocked, the reaction is forced to the N1 position.

  • Reaction: Stir at 50 °C for 6-8 hours until starting material is consumed (monitor by LC-MS).

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the N4-Boc-1-ethyl-2-methylpiperazine by column chromatography.

Part C: Deprotection

  • Setup: Dissolve the purified product from Part B in DCM (5 volumes).

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq) or a 4M HCl solution in 1,4-dioxane.

  • Reaction: Stir at room temperature for 1-2 hours until the reaction is complete (monitor by LC-MS).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in water and basify to pH >12 with 2M NaOH. Extract the free amine product with DCM. Dry the organic layer and concentrate to yield the final 1-Ethyl-2-methylpiperazine.

This self-validating protocol ensures that the final product is unequivocally the N1-isomer, as the N4 position was chemically blocked during the critical alkylation step.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov.[Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. National Center for Biotechnology Information (PMC).[Link]

  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. National Center for Biotechnology Information (PMC).[Link]

  • Thermodynamic and kinetic reaction control. Wikipedia.[Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.[Link]

  • Intro to Electronic Effects (& why should I care ?). YouTube.[Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Royal Society of Chemistry Publishing.[Link]

  • Electronic Effects. Scribd.[Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethyl-3-methylpiperazine

An in-depth guide to navigating the complexities of synthesizing 1-Ethyl-3-methylpiperazine, tailored for chemical researchers and drug development professionals. This document provides field-proven insights and detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 1-Ethyl-3-methylpiperazine, tailored for chemical researchers and drug development professionals. This document provides field-proven insights and detailed protocols to overcome common experimental hurdles.

Guide Structure:

  • Core Synthesis Strategy: Reductive Amination

    • Mechanism and Rationale

    • Detailed Experimental Protocol

  • Troubleshooting Guide (Question & Answer Format)

    • Issue 1: Low or No Product Yield

    • Issue 2: Significant Impurity Profile

    • Issue 3: Challenges in Product Isolation and Purification

  • Frequently Asked Questions (FAQs)

    • Alternative Synthetic Routes

    • Optimizing Reducing Agent Selection

    • Reaction Monitoring Techniques

  • References

Core Synthesis Strategy: Reductive Amination

The synthesis of 1-Ethyl-3-methylpiperazine is not extensively documented in peer-reviewed literature. Therefore, this guide focuses on the most reliable and controllable method for its preparation: the N-ethylation of 2-methylpiperazine via reductive amination. This method is superior to direct alkylation with ethyl halides, which often leads to poor selectivity and the formation of quaternary ammonium salts.

Mechanism and Rationale

Reductive amination is a two-stage process that involves the formation of an intermediate iminium ion, which is then reduced in situ to the target amine.[1]

  • Iminium Ion Formation: The reaction begins with the nucleophilic attack of the secondary amine of 2-methylpiperazine on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form a transient iminium ion. This step is typically acid-catalyzed and is the rate-determining step.

  • Reduction: A hydride reducing agent, ideally one that is selective for the iminium ion over the aldehyde, reduces the C=N+ bond to yield the final tertiary amine product, 1-Ethyl-3-methylpiperazine.[2]

The choice of 2-methylpiperazine as the starting material is crucial. The methyl group at the C-3 position introduces steric hindrance, which preferentially directs the incoming ethyl group to the less hindered nitrogen at the N-1 position, leading to the desired product.

Reductive_Amination_Workflow Workflow for Reductive Amination cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 2-Methylpiperazine Mix Combine Reactants in Solvent Reactant1->Mix Reactant2 Acetaldehyde Reactant2->Mix Solvent DCE or THF Solvent->Mix Reducer NaBH(OAc)₃ Stir Stir at Room Temp (Formation of Iminium Ion) Mix->Stir AddReducer Add Reducing Agent Stir->AddReducer React React for 12-24h AddReducer->React Monitor Monitor by TLC/GC-MS React->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench If complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Fractional Distillation Concentrate->Purify Product Pure 1-Ethyl-3-methylpiperazine Purify->Product

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylpiperazine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Aldehyde Addition: Add acetaldehyde (1.1 eq) dropwise to the solution while stirring at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur. The addition should be controlled to maintain the reaction temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by fractional distillation under vacuum to yield pure 1-Ethyl-3-methylpiperazine.

Troubleshooting Guide (Question & Answer Format)

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

A1: Low or no conversion is a common issue that can typically be traced to one of three areas: the reducing agent, the reaction pH, or the reagents themselves.

  • Causality - Reducing Agent: The most frequent culprit is the hydride reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are hygroscopic and can decompose upon improper storage.[2] If the hydride has lost its activity, no reduction of the iminium ion will occur.

    • Solution: Use a freshly opened bottle of the reducing agent or a batch that has been stored correctly in a desiccator. Always handle these reagents quickly in a low-humidity environment.

  • Causality - Reaction pH: Iminium ion formation is pH-sensitive. The reaction requires a mildly acidic environment (pH 4-6) to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its departure as water. If the conditions are too basic, this dehydration step stalls. If too acidic, the starting amine is fully protonated and becomes non-nucleophilic.[3] The acetic acid generated as a byproduct from NaBH(OAc)₃ usually self-catalyzes the reaction sufficiently.

    • Solution: If using a reducing agent that does not generate acid (like NaBH₄), add a catalytic amount of acetic acid (0.1-0.2 eq) to the reaction mixture before adding the reducing agent.

  • Causality - Reagent Quality: The purity of your starting materials is paramount. Acetaldehyde is volatile (B.P. 20.2°C) and can easily evaporate. It can also oxidize to acetic acid or polymerize on standing.

    • Solution: Use freshly distilled or a new bottle of acetaldehyde. Ensure your 2-methylpiperazine is pure and dry.

Low_Yield_Troubleshooting Start Low or No Yield CheckReducer Is the reducing agent active? Start->CheckReducer CheckReagents Are starting materials pure & quantified correctly? CheckReducer->CheckReagents Yes ActionReducer Use fresh, properly stored NaBH(OAc)₃. CheckReducer->ActionReducer No CheckConditions Are reaction conditions (pH, temp) optimal? CheckReagents->CheckConditions Yes ActionReagents Use fresh acetaldehyde. Verify purity of 2-methylpiperazine. CheckReagents->ActionReagents No ActionConditions Add catalytic HOAc if needed. Monitor temperature. CheckConditions->ActionConditions No

Caption: Decision tree for troubleshooting low yield.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurity formation in reductive amination typically arises from side reactions involving the aldehyde or incomplete conversion. The primary expected impurities are unreacted 2-methylpiperazine and potentially the isomeric product, 4-ethyl-2-methylpiperazine.

  • Impurity 1: Unreacted 2-methylpiperazine:

    • Cause: Insufficient acetaldehyde or incomplete reaction.

    • Prevention: Use a slight excess (1.1-1.2 eq) of acetaldehyde to drive the reaction to completion. Ensure adequate reaction time by monitoring via TLC or GC-MS until the starting amine spot/peak is gone.

  • Impurity 2: 4-Ethyl-2-methylpiperazine (Isomer):

    • Cause: While sterically disfavored, some ethylation may occur at the nitrogen adjacent to the methyl-substituted carbon (N-1 position of 2-methylpiperazine).

    • Prevention & Mitigation: This is a selectivity issue that is difficult to prevent entirely. The ratio of desired product to isomer will depend on the specific reaction conditions. Careful purification is the most effective solution. Fractional distillation is often successful if the boiling points of the isomers are sufficiently different.

  • Impurity 3: N,N'-diethyl-2-methylpiperazine:

    • Cause: This is highly unlikely in this specific reaction as the product is a tertiary amine and cannot undergo a second reductive amination. However, if starting with piperazine itself, dialkylation is a major issue.[4] This highlights the importance of using the correct starting material.

Q3: I'm having difficulty purifying my product. What is the best approach?

A3: 1-Ethyl-3-methylpiperazine is a relatively low molecular weight, basic amine, which dictates the purification strategy. A combination of liquid-liquid extraction and fractional distillation is the most robust method.

  • Step 1: Acid-Base Extraction: Before distillation, an acid-base workup can remove non-basic organic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Extract with dilute aqueous HCl (e.g., 1 M). The amine product will move into the aqueous layer as its hydrochloride salt.

    • Wash the organic layer again with dilute HCl. Discard the organic layer containing neutral impurities.

    • Combine the acidic aqueous layers. Make the solution basic (pH > 12) by the careful addition of cold aqueous NaOH (e.g., 4 M).

    • Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.

    • Dry the combined organic extracts, filter, and concentrate to yield a cleaner crude product.

  • Step 2: Fractional Distillation: This is the definitive step for separating your product from starting materials and isomers based on boiling point differences.

    CompoundMolecular Weight ( g/mol )Predicted Boiling Point (°C)
    2-Methylpiperazine100.16~155
    Acetaldehyde44.0520.2
    1-Ethyl-3-methylpiperazine 128.24~170-180 (estimation)
    4-Ethyl-2-methylpiperazine128.24~170-180 (estimation)

    Note: Boiling points are estimates and will be lower under vacuum. The slight difference in boiling points between the isomers will necessitate the use of a fractional distillation column (e.g., a Vigreux column) for efficient separation.

Frequently Asked Questions (FAQs)

Q: Can I use direct alkylation with ethyl iodide or ethyl bromide instead of reductive amination? A: While seemingly simpler, direct alkylation of 2-methylpiperazine is not recommended. The reaction is difficult to control. The primary amine product is often more nucleophilic than the starting secondary amine, leading to a risk of forming a quaternary ammonium salt. Furthermore, the reaction generates H-X (e.g., HBr, HI), which will protonate the starting material, rendering it unreactive and requiring at least two equivalents of the amine or the addition of an external base.[5] Reductive amination avoids these problems, offering a much cleaner and more controlled synthesis.[2]

Q: What is the best reducing agent? NaBH(OAc)₃, NaBH₃CN, or NaBH₄? A: For reductive amination of aldehydes, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its hydride delivery is attenuated by the electron-withdrawing acetate groups, making it mild enough to not reduce the aldehyde but reactive enough to readily reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, but its extreme toxicity is a significant drawback. Sodium borohydride (NaBH₄) is a more powerful reducing agent and can reduce the aldehyde starting material, leading to ethanol as a byproduct and lower yields. It can be used, but typically requires careful pH control and a stepwise procedure.[3]

Q: How can I effectively monitor the reaction's progress? A: The two most common methods are TLC and GC-MS.

  • TLC: Use a mobile phase like Dichloromethane/Methanol/Ammonia (e.g., 90:9:1). The starting amine will have a lower Rf than the more substituted, less polar product. Stain with potassium permanganate or ninhydrin (ninhydrin will stain the secondary amine starting material but not the tertiary amine product, which is highly effective for tracking its disappearance).

  • GC-MS: This is the most definitive method. Take a small aliquot from the reaction, quench it, and inject it into the GC-MS. You can directly observe the disappearance of the starting material peak and the appearance of the product peak, confirming its identity by its mass spectrum.[6]

References

  • The Synthesis and Purification of Aromatic Hydrocarbons 5: 1-Ethyl-3-Methylbenzene. (n.d.).
  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE.
  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026). Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series.
  • PubChemLite. (n.d.). 1-ethyl-3-methylpiperazine (C7H16N2).
  • Wikipedia. (n.d.). Sildenafil.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US3154552A - Methylation of piperazines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). US3159633A - Methylation of piperazines.
  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.

Sources

Troubleshooting

Technical Support Center: 1-Ethyl-3-methylpiperazine (1E3MP) Chemistry

This technical guide is structured as a dynamic support center for researchers working with 1-Ethyl-3-methylpiperazine (1E3MP) . It addresses the specific reactivity profile driven by the steric and electronic environmen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers working with 1-Ethyl-3-methylpiperazine (1E3MP) . It addresses the specific reactivity profile driven by the steric and electronic environment of the C3-methyl and N1-ethyl groups.

Status: Operational | Version: 2.4 | Topic: Side Reaction Mitigation

Executive Summary: The 1E3MP Scaffold

1-Ethyl-3-methylpiperazine is a bifunctional heterocycle commonly used as a linker in kinase inhibitors and GPCR ligands. Its reactivity is defined by two nitrogen centers with distinct steric and electronic profiles:

  • N1 (Tertiary, Ethylated): Sterically hindered, moderately basic (pKa ~9.1), low nucleophilicity.

  • N4 (Secondary, Unsubstituted): The primary nucleophile (pKa ~9.8), susceptible to steric interference from the adjacent C3-methyl group.

  • C3 (Chiral Center): The stereocenter (typically R or S) adjacent to N4. Maintaining enantiomeric purity is the critical quality attribute (CQA).

Module 1: Preventing N4-Over-Alkylation (Quaternization)

Issue: When alkylating the N4 position, the reaction often proceeds to form the quaternary ammonium salt (N4-dialkylation) or N1-quaternization, crashing out the product and reducing yield.

The Mechanism

The secondary amine (N4) is more nucleophilic than the tertiary N1. However, once N4 is mono-alkylated, it becomes a tertiary amine with similar basicity to the starting material. If the electrophile is highly reactive (e.g., Methyl Iodide, Benzyl Bromide) and the base is too strong, the product competes for the electrophile.

Troubleshooting Protocol

Goal: Mono-alkylation of N4 without quaternary salt formation.

VariableRecommendationRationale
Electrophile Use Alkyl Chlorides or Mesylates over Iodides.Lower leaving group ability (

) slows the rate, allowing the steric bulk of the C3-methyl to kinetically favor mono-alkylation.
Base Selection Use Inorganic Carbonates (K₂CO₃, Cs₂CO₃) in Acetone/ACN. Avoid soluble organic bases (TEA, DIPEA) for alkylation.Surface-mediated reactions on solid K₂CO₃ prevent high concentrations of deprotonated amine in the bulk solution, suppressing over-alkylation [1].
Stoichiometry 0.85 - 0.95 eq of Electrophile.Limiting the electrophile ensures the starting material remains in excess, statistically preventing the product from reacting again.
Temperature 0°C to -10°C initial addition.Kinetic control. The activation energy for quaternization is higher than for secondary amine alkylation due to steric crowding at the quaternary center.
Diagnostic Workflow (DOT Visualization)

N_Alkylation_Logic Start Start: N4-Alkylation of 1E3MP Electrophile Select Electrophile Start->Electrophile Check_LG Is Leaving Group I- or OTf-? Electrophile->Check_LG Warning High Risk: Quaternization Check_LG->Warning Yes Base_Select Base Selection Check_LG->Base_Select No Mitigation Switch to Cl/Br or Slow Addition at -20°C Warning->Mitigation Mitigation->Base_Select Solubility Is Base Soluble? (e.g. TEA) Base_Select->Solubility Risk_Salt Risk: Homogeneous Over-reaction Solubility->Risk_Salt Yes Hetero Use Heterogeneous Base (K2CO3/MeCN) Solubility->Hetero No Risk_Salt->Hetero

Caption: Decision matrix for minimizing quaternary ammonium salt formation during N4-alkylation.

Module 2: Preserving Stereochemistry (C3-Racemization)

Issue: Loss of optical purity (ee%) at the C3 position. Context: The C3 proton is alpha to the N4 amine. While generally stable, it becomes acidic if N4 is converted to an amide, sulfonamide, or iminium ion intermediate.

High-Risk Scenarios
  • Oxidative Conditions: Formation of an iminium ion (C3=N4 double bond) planarizes the C3 center. Subsequent reduction yields a racemate [2].

  • Strong Base + Amide Coupling: If N4 is coupled to an electron-withdrawing group (e.g., forming a urea or amide), the C3-H pKa drops. Prolonged exposure to bases like NaH or reaction temperatures >80°C can cause epimerization.

Prevention Strategy[1]
  • Avoid Oxidizing Agents: Do not use reagents like MnO₂ or bleach near 1E3MP if the N4 is unprotected.

  • Coupling Reagents: When coupling carboxylic acids to N4, use mild activation (EDC/HOBt or T3P) rather than acid chlorides with excess base. The exotherm from acid chlorides can trigger local heating and racemization.

  • Radical Scavengers: If using photoredox catalysis (increasingly common for piperazines), add radical scavengers or control light intensity, as

    
    -amino radicals at C3 lead to rapid racemization [3].
    

Module 3: Purification & Handling of Polar Intermediates

Issue: 1E3MP and its derivatives are highly polar and basic, causing them to "streak" or bind irreversibly to silica gel during flash chromatography.

FAQ: Why is my product stuck on the column?

The free amines interact with the acidic silanols (Si-OH) on the silica surface.

The "Self-Validating" Purification Protocol

Instead of standard chromatography, use Salt Formation as a purification method. This relies on the specific solubility differences of the 1E3MP scaffold.

  • Dissolution: Dissolve crude mixture in dry Ethanol or Isopropanol.

  • Acidification: Add 2.0 equivalents of Oxalic Acid (anhydrous) or HCl in Dioxane .

  • Precipitation: The 1E3MP-bis-oxalate or dihydrochloride salt typically crystallizes sharply, while impurities (mono-alkylated byproducts, non-basic impurities) remain in the mother liquor.

  • Validation: Check the melting point of the salt. Sharp MP = High Purity.

  • Free-Basing: Regenerate the free amine using basic ion-exchange resin (e.g., Amberlyst A-21) in MeOH. This avoids introducing inorganic salts like NaCl.

Module 4: Storage & Stability (N-Oxidation & Carbamates)

Issue: 1E3MP turns yellow/brown upon storage; white crust forms on the cap.

Chemical Causality[2]
  • Color Change (N-Oxide): Secondary amines slowly oxidize in air to form N-oxides or hydroxylamines, which degrade into colored conjugated species [4].

  • White Crust (Carbamate): 1E3MP absorbs atmospheric CO₂ to form the carbamic acid zwitterion (1-ethyl-3-methylpiperazine-4-carboxylic acid).

Storage Diagram (DOT Visualization)

Stability_Pathways Molecule 1-Ethyl-3-methylpiperazine NOxide N-Oxide (Yellow/Brown) Molecule->NOxide Slow Oxidation Carbamate Carbamate Salt (White Solid) Molecule->Carbamate Rapid Nucleophilic Attack Air O2 (Air) Air->NOxide CO2 CO2 (Air) CO2->Carbamate Prevention Store under Argon/N2 Use Desiccator Prevention->Molecule Protects

Caption: Degradation pathways upon exposure to atmosphere. CO2 absorption is reversible; Oxidation is not.

References

  • Patel, B. S., et al. (2010). "Controlling selectivity in the alkylation of piperazines: Practical guides for process chemists." Organic Process Research & Development. (Generalized methodology for diamine alkylation).

  • Boley, A. J., et al. (2024).[1] "Organic photoredox C–H alkylation of piperazines." Journal of the American Chemical Society.[2] (Discusses radical mechanisms and racemization risks).

  • Rossi, R., et al. (2023). "Suppression of alpha-carbon racemization in peptide synthesis." National Institutes of Health (PMC). (Mechanistic parallels for alpha-chiral amines).

  • ChemicalBook. (2023). "1-Methylpiperazine Properties and Stability." ChemicalBook Database. (Physical data and stability profile).

  • Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl) piperazine-1,3-dicarboxylate." Indian Journal of Heterocyclic Chemistry. (Purification and handling of substituted piperazines).

Sources

Optimization

Technical Support Center: Chiral Separation of 1-Ethyl-3-methylpiperazine

Case ID: EMP-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Method Development & Troubleshooting for 1-Ethyl-3-methylpiperazine Enantiomers Executive Summary & Molecule Profile User: "I...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EMP-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Method Development & Troubleshooting for 1-Ethyl-3-methylpiperazine Enantiomers

Executive Summary & Molecule Profile

User: "I need to separate the enantiomers of 1-Ethyl-3-methylpiperazine. I'm struggling with detection limits and peak tailing."

Scientist's Analysis: 1-Ethyl-3-methylpiperazine presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The piperazine ring has minimal UV absorption (only significant <210 nm), making standard UV detection noisy and prone to drift.[1]

  • Basicity: The secondary and tertiary amine nitrogens interact strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Structural Rigidity: While the ring is semi-rigid, the small size of the molecule means the chiral recognition "handle" (the methyl group) is sterically subtle.

This guide prioritizes Direct Chiral Separation using immobilized polysaccharide phases, which offer the best balance of selectivity and robustness for basic amines.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see no peaks or the baseline is extremely noisy."

Diagnosis: The molecule is virtually invisible to standard UV detection (254 nm). Solution: You must operate at the UV cutoff of your solvent system or switch detection modes.

  • Option A (UV Optimization): Set your detector to 205–210 nm .

    • Critical: You cannot use UV-absorbing solvents like Ethyl Acetate or high concentrations of certain additives (e.g., TEA absorbs more than DEA at low wavelengths).

    • Protocol: Use HPLC-grade Acetonitrile or Methanol.[1] If using Normal Phase (Hexane/Alcohol), ensure the Hexane is high-purity grade to avoid benzene impurities that absorb at 210 nm.

  • Option B (Alternative Detection):

    • ELSD (Evaporative Light Scattering Detector): Ideal for non-chromophoric analytes.

    • MS (Mass Spectrometry): Operate in ESI+ mode.[2] (M+H)+ = 129.13.

  • Option C (Derivatization): If you are limited to standard UV (254 nm), you must derivatize the sample (see Protocol B below).

Issue 2: "My peaks are tailing (Asymmetry factor > 2.0)."

Diagnosis: Unwanted secondary interactions between the basic amine nitrogens and the acidic silanols of the stationary phase. Solution: Passivate the surface with a basic modifier.

  • The Fix: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

  • Why? The additive competes for the active silanol sites, effectively "shielding" them from your analyte.

  • Note: For immobilized columns (like Chiralpak IG/IC), DEA is generally preferred in Normal Phase. For Reversed Phase, use a high pH buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9.0) if the column allows (Immobilized columns typically tolerate pH 2–9).

Issue 3: "I have separation, but resolution is poor (Rs < 1.5)."

Diagnosis: The chiral selector is not distinguishing the methyl group spatial orientation effectively. Solution: Screen columns with complementary selector genetics.

  • Primary Recommendation: Amylose-based immobilized phases (e.g., Chiralpak IG or AD). The amylose helical structure often creates a better "pocket" for small cyclic amines than cellulose.

  • Secondary Recommendation: Cellulose-based phases (e.g., Chiralcel OD or IC).

  • Solvent Switch: If Hexane/Ethanol fails, switch to Hexane/Isopropanol . Isopropanol is a hydrogen-bond donor/acceptor that can alter the shape of the chiral selector's binding pocket.

Recommended Experimental Protocols

Protocol A: Direct Chiral Separation (The "Modern Standard")

Best for: QC, Process Development, and when MS/ELSD is available.

ParameterConditionNotes
Column Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))Immobilized phases are robust against basic additives.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical size.
Mobile Phase Hexane / Ethanol / DEA (90 : 10 : 0.1) The "90:10" ratio is a starting point. Adjust EtOH for retention.
Flow Rate 1.0 mL/min
Temperature 25°CLower temperature (10–15°C) can sometimes improve resolution by reducing molecular rotation speed.
Detection UV 210 nm or ELSD If UV is noisy, switch to ELSD.
Sample Diluent Mobile PhasePrevents "solvent shock" peaks.
Protocol B: Pre-Column Derivatization (For High Sensitivity UV)

Best for: Trace analysis, biological matrices, or older UV-only systems. Mechanism: Reacting the secondary amine with Fmoc-Cl adds a strong UV chromophore (fluorene ring).

  • Reagents: 1-Ethyl-3-methylpiperazine sample, Fmoc-Cl (9-Fluorenylmethyl chloroformate), Borate buffer (pH 8.5), Acetonitrile.

  • Reaction: Mix sample + Buffer + Fmoc-Cl (in ACN). Vortex and incubate at room temp for 10 mins.

  • Quench: Add a drop of dilute amine (like glycine) or acid to stop the reaction.

  • Analysis: Inject onto the chiral column.

    • New Detection: UV 254 nm (Strong signal).

    • Note: The retention time will shift significantly compared to the native amine.

Method Development Workflow (Visualized)

MethodDevelopment Start Start: 1-Ethyl-3-methylpiperazine Sample CheckDetect Check Detection Capability Start->CheckDetect DecisionUV Is Low UV (210nm) or ELSD/MS available? CheckDetect->DecisionUV DirectPath Path A: Direct Separation DecisionUV->DirectPath Yes DerivPath Path B: Derivatization DecisionUV->DerivPath No (Only UV >240nm) ColumnSelect Select Column: Immobilized Amylose (e.g., IG, AD) DirectPath->ColumnSelect MobilePhase Mobile Phase: Hexane/EtOH/DEA (90:10:0.1) ColumnSelect->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes Success Success: Validated Method CheckRes->Success Rs > 1.5 Optimize Optimize: 1. Switch Alcohol (EtOH -> IPA) 2. Lower Temp (15°C) CheckRes->Optimize Rs < 1.5 Optimize->CheckRes React React with Fmoc-Cl (Adds Chromophore) DerivPath->React AnalyzeDeriv Analyze at UV 254nm on Chiral Column React->AnalyzeDeriv AnalyzeDeriv->CheckRes

Caption: Decision tree for developing a chiral separation method for 1-Ethyl-3-methylpiperazine, highlighting the choice between direct analysis and derivatization based on detection capabilities.

References

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IG. Chiral Technologies. Link

  • Sigma-Aldrich. (2023).[3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Basic Amines. Technical Service Report. Link

  • BenchChem. (2025).[4] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Link

  • Phenomenex. (2022).[5][6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-Ethyl-3-methylpiperazine and 1-methylpiperazine

Executive Summary: The Steric Advantage In the landscape of heterocyclic building blocks, 1-Methylpiperazine (1-MP) is the industrial workhorse—achiral, highly reactive, and volatile. It serves as the benchmark for nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the landscape of heterocyclic building blocks, 1-Methylpiperazine (1-MP) is the industrial workhorse—achiral, highly reactive, and volatile. It serves as the benchmark for nucleophilic substitution in pharmaceutical synthesis and as a fast-kinetic promoter in carbon capture.

1-Ethyl-3-methylpiperazine (1-E-3-MP) represents a precision-engineered alternative. By introducing an ethyl group at N1 and a methyl group at the C3 carbon, this molecule introduces chirality and steric hindrance adjacent to the reactive N4 amine. This structural modification fundamentally alters its thermodynamic profile, offering superior selectivity in organic synthesis and lower regeneration energy in CO2 scrubbing applications, albeit at the cost of slower absorption kinetics.

This guide provides a data-driven comparison to assist researchers in selecting the optimal piperazine derivative for high-fidelity applications.

Physicochemical Profile

The transition from 1-MP to 1-E-3-MP is not merely an increase in molecular weight; it is a shift from symmetry to asymmetry.

Feature1-Methylpiperazine (1-MP)1-Ethyl-3-methylpiperazine (1-E-3-MP)Impact on Application
CAS Number 109-01-3428871-71-0 (Generic)Verification required for specific isomers.
Molecular Weight 100.16 g/mol 128.22 g/mol 1-E-3-MP has lower volatility (less solvent loss).
Boiling Point ~138°C~155-160°C (Predicted)Higher BP of 1-E-3-MP suits high-temp CO2 stripping.
Chirality AchiralChiral (C3 center) 1-E-3-MP exists as (R) and (S) enantiomers; critical for stereoselective synthesis.
N4 Sterics UnhinderedHindered (C3-Methyl) Reduces N4 nucleophilicity; prevents over-alkylation.
Basicity (pKa) ~9.0 (N4)~9.1 - 9.3 (N4)Ethyl group (+I effect) slightly increases basicity, but sterics affect protonation kinetics.
Structural Visualization

The following diagram illustrates the steric environment. Note the "Steric Shield" in 1-E-3-MP provided by the C3-methyl group, which protects the N4 amine.

G cluster_0 1-Methylpiperazine (1-MP) cluster_1 1-Ethyl-3-methylpiperazine (1-E-3-MP) MP_Struct N1-Methyl (Unobstructed N4) MP_Prop High Reactivity No Stereocenter EMP_Struct N1-Ethyl + C3-Methyl (Steric Shield at N4) MP_Struct->EMP_Struct Methyl to Ethyl (N1) + Methyl Addition (C3) EMP_Prop Controlled Reactivity Chiral Center (C3)

Figure 1: Structural comparison highlighting the steric modification at the C3 position in 1-E-3-MP.

Synthetic Utility: Selectivity vs. Reactivity

In drug development, 1-MP is often used to introduce a basic solubilizing group (e.g., in fluoroquinolones like Ofloxacin). However, 1-MP suffers from bis-alkylation side reactions due to its high nucleophilicity and lack of steric bulk.

The 1-E-3-MP Advantage:
  • Regio-Control: The C3-methyl group creates a "steric wall" on one side of the N4 amine. This forces incoming electrophiles to approach from a specific trajectory, reducing the rate of reaction but significantly increasing selectivity.

  • Chiral Induction: For drugs targeting chiral receptors, the (R)- or (S)-1-E-3-MP isomers can be used to fine-tune binding affinity, a capability completely absent in 1-MP.

Experimental Protocol: Comparative N-Alkylation

Objective: Demonstrate the reduced over-alkylation risk of 1-E-3-MP compared to 1-MP.

Reagents:

  • Substrate: Benzyl bromide (1.0 eq)

  • Base: K2CO3 (2.0 eq)

  • Solvent: Acetonitrile (ACN)

Workflow:

  • Preparation: Dissolve 1.0 eq of Benzyl bromide in ACN.

  • Addition:

    • Reaction A: Add 1.0 eq of 1-MP .

    • Reaction B: Add 1.0 eq of 1-E-3-MP .

  • Conditions: Stir at 25°C for 2 hours.

  • Analysis: Monitor via HPLC-MS.

Expected Outcome:

  • 1-MP: Rapid conversion (>95%) but significant formation of the quaternary ammonium salt (bis-alkylation) due to unhindered N4.

  • 1-E-3-MP: Slower conversion (~70-80%) but >99% mono-alkylation selectivity . The C3-methyl hinders the formation of the bulky quaternary salt.

Carbon Capture Performance (Industrial Application)

Piperazines are the "gold standard" promoters in amine scrubbing (CCS). The industry is moving away from pure 1-MP toward sterically hindered amines to reduce the energy cost of solvent regeneration.

Mechanism of Action
  • Absorption (Carbamate Formation): Amine + CO2 → Carbamate.

  • Regeneration (Stripping): Carbamate + Heat → Amine + CO2.

Parameter1-Methylpiperazine (1-MP)1-Ethyl-3-methylpiperazine (1-E-3-MP)
Reaction Rate Fast. Unhindered N4 attacks CO2 rapidly.Moderate. Steric bulk slows the attack.
Carbamate Stability High. Stable carbamate requires high energy (~140°C) to break.Low. Steric clash destabilizes the carbamate.
Regeneration Energy High (Steam intensive).Low. CO2 is released at lower temperatures (~110°C).
Volatility High (Requires water wash towers).Low (Reduced solvent makeup costs).
Decision Logic for CCS Engineers
  • Choose 1-MP if your primary constraint is absorber size (you need fast kinetics to keep the column small).

  • Choose 1-E-3-MP if your primary constraint is steam availability (you need to minimize the energy penalty of stripping).

CCS cluster_MP Path A: 1-MP (Kinetic Control) cluster_EMP Path B: 1-E-3-MP (Thermodynamic Control) CO2 CO2 Molecule MP 1-MP CO2->MP EMP 1-E-3-MP CO2->EMP Carb_Stable Stable Carbamate (Strong Bond) MP->Carb_Stable Fast Reaction High_Energy High Regeneration Energy (Costly) Carb_Stable->High_Energy Hard to Strip Carb_Unstable Unstable Carbamate (Steric Strain) EMP->Carb_Unstable Slower Reaction Low_Energy Low Regeneration Energy (Efficient) Carb_Unstable->Low_Energy Easy to Strip

Figure 2: Comparative pathway for CO2 capture. 1-E-3-MP offers energetic advantages during the regeneration phase.

Safety & Toxicology

While both compounds are piperazine derivatives, the increased lipophilicity of 1-E-3-MP alters its toxicological profile.

  • 1-MP: Corrosive, flammable, and a known sensitizer. High vapor pressure increases inhalation risk.

  • 1-E-3-MP: Likely corrosive (amine). The addition of ethyl and methyl groups increases LogP (lipophilicity), potentially increasing skin permeation rates compared to 1-MP. However, lower vapor pressure reduces inhalation hazards under ambient conditions.

Handling Protocol:

  • 1-MP: Fume hood mandatory due to volatility.

  • 1-E-3-MP: Standard amine handling; handle as a potential skin permeant.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7245, 1-Methylpiperazine. Retrieved from [Link]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Foundational text on steric hindrance in amines). Retrieved from [Link]

Comparative

A Comparative Analysis of the Biological Activities of 1-Ethyl-3-methylpiperazine Derivatives: A Guide for Researchers

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. Its unique physicochemical properties, including...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. Its unique physicochemical properties, including its ability to engage in various molecular interactions, make it a privileged structure in drug discovery. This guide focuses on the derivatives of 1-Ethyl-3-methylpiperazine, a specific scaffold with significant potential for developing novel therapeutic agents. While a direct head-to-head comparative study of a broad series of 1-Ethyl-3-methylpiperazine derivatives is not extensively documented in publicly available literature, this guide will synthesize findings from related piperazine-containing compounds to provide a comprehensive overview of their potential biological activities, with a focus on anticancer, antimicrobial, and neuroprotective effects. We will delve into the structure-activity relationships, experimental protocols for evaluation, and the underlying mechanisms of action.

The 1-Ethyl-3-methylpiperazine Scaffold: A Promising Starting Point

The 1-Ethyl-3-methylpiperazine core offers a versatile platform for chemical modification. The presence of two nitrogen atoms, one of which is substituted with an ethyl group, and a methyl group at the 3-position, provides distinct sites for derivatization. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological activity. The exploration of various substituents on this scaffold is a promising avenue for the discovery of new drug candidates.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Arylpiperazine derivatives have emerged as a significant class of compounds in cancer research, demonstrating cytotoxic effects against various cancer cell lines.[1] While specific comparative data for a series of 1-Ethyl-3-methylpiperazine derivatives is limited, studies on structurally similar arylpiperazine compounds provide valuable insights into their potential as anticancer agents.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of arylpiperazine derivatives is often influenced by the nature and position of substituents on the aryl ring. For instance, the introduction of electron-withdrawing groups on the phenyl ring of arylpiperazine derivatives has been shown to enhance cytotoxic activity against prostate cancer cell lines.[2] The substitution pattern on the piperazine ring itself also plays a crucial role in determining the potency and selectivity of these compounds.[3]

Table 1: Representative Anticancer Activity of Arylpiperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 DU145 (Prostate)< 2[4]
Compound 12 DU145 (Prostate)< 2[4]
Compound 16 LNCaP (Prostate)Data not specified[5]
Compound 27 LNCaP (Prostate)Data not specified[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-Ethyl-3-methylpiperazine derivatives in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Diagram 1: Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with 1-Ethyl-3-methylpiperazine derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End: Determine cytotoxic potential analyze->end

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Piperazine derivatives have a long history of use as antimicrobial agents, and novel derivatives continue to be explored for their potential to combat drug-resistant pathogens.[7] The incorporation of a 1-Ethyl-3-methylpiperazine moiety into various chemical scaffolds could lead to the development of new and effective antibacterial and antifungal agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. Studies have shown that the introduction of certain aryl or heterocyclic moieties can significantly enhance the antibacterial and antifungal properties of these compounds. For instance, the presence of electron-withdrawing groups on an aryl ring attached to the piperazine nucleus has been correlated with increased antibacterial activity.[8]

Table 2: Representative Antimicrobial Activity of Piperazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
RL-308 Shigella flexineri2[9]
RL-308 S. aureus4[9]
RL-308 MRSA16[9]
RL-328 Shigella dysentriae128[9]

Disclaimer: The data in this table is from a study on novel piperazine derivatives and is for illustrative purposes. A direct comparative study is necessary to determine the specific antimicrobial activity of a series of 1-Ethyl-3-methylpiperazine derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture in a suitable broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: Perform serial dilutions of the 1-Ethyl-3-methylpiperazine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram 2: Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start: Prepare microbial inoculum dilute Serial dilution of test compounds in 96-well plate start->dilute inoculate Inoculate wells with standardized microbial suspension dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually assess for microbial growth incubate->observe determine Determine the Minimum Inhibitory Concentration (MIC) observe->determine end End: Quantify antimicrobial activity determine->end

Caption: Workflow for determining MIC via broth microdilution.

Neuroprotective Activity: Shielding the Nervous System

The piperazine scaffold is present in several drugs that act on the central nervous system (CNS). Derivatives of piperazine have shown promise in preclinical models of neurodegenerative diseases, suggesting their potential for the development of neuroprotective agents.

Potential Mechanisms of Action

The neuroprotective effects of piperazine derivatives are thought to be mediated through various mechanisms, including the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of apoptosis. For instance, some arylpiperazine derivatives have been shown to interact with serotonin receptors, which play a role in mood and cognition.[12]

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro neuroprotection assay can be used to evaluate the ability of 1-Ethyl-3-methylpiperazine derivatives to protect neuronal cells from damage induced by neurotoxins.[13][14][15]

Step-by-Step Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 1-Ethyl-3-methylpiperazine derivatives for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model or amyloid-beta for an Alzheimer's disease model).

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the test compounds and the neurotoxin to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Diagram 3: In Vitro Neuroprotection Assay Workflow

Neuroprotection_Assay_Workflow start Start: Culture neuronal cells pretreat Pre-treat cells with test compounds start->pretreat induce Induce neurotoxicity (e.g., with 6-OHDA or Amyloid-beta) pretreat->induce incubate Incubate for 24-48h induce->incubate assess Assess cell viability (e.g., MTT or LDH assay) incubate->assess analyze Analyze data to determine neuroprotective effect assess->analyze end End: Evaluate neuroprotective potential analyze->end

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

The 1-Ethyl-3-methylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While this guide has drawn upon the broader literature of piperazine derivatives to highlight their potential in anticancer, antimicrobial, and neuroprotective applications, it is evident that a systematic and comparative investigation of a series of 1-Ethyl-3-methylpiperazine derivatives is warranted. Such studies would provide crucial structure-activity relationship data, enabling the rational design of more potent and selective compounds. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions and their comprehensive evaluation in a panel of relevant biological assays. This will undoubtedly pave the way for the discovery of new drug candidates to address unmet medical needs.

References

Click to expand
  • Zhao, S., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(2), 267-278. [Link]

  • Chen, W., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1857. [Link]

  • Chen, W., et al. (2018). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 15(10), 1071-1080. [Link]

  • Husain, A., et al. (2020). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Madridge Journal of Cancer Study & Research. [Link]

  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 659-664. [Link]

  • Işık, S., et al. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 25(23), 5736. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Geng, Z., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Chinese Medicine, 16(1), 1-28. [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Ecancermedicalscience, 9, 552. [Link]

  • Jones, R. N., & Barry, A. L. (1987). Microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Journal of clinical microbiology, 25(11), 2111–2115. [Link]

  • Chen, Y. C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine drugs, 19(6), 305. [Link]

  • Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling, 61(7), 3306-3316. [Link]

  • Gowda, S. S. T., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 133-144. [Link]

  • Tapalskiy, D. V., & Bilskiy, I. Y. (2021). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Journal of Grodno State Medical University, 19(4), 452-457. [Link]

  • Pérez-García, L. A., et al. (2023). Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. Molecules, 28(15), 5831. [Link]

  • Chen, Y. T., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Biomedical reports, 15(6), 101. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 316-335. [Link]

  • Aygün, A., & Dirmenci, T. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Cellular Neuroscience and Oxidative Stress, 14(1), 1041-1049. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • López-Lázaro, M. (2013). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current medicinal chemistry, 20(8), 1028–1035. [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4931. [Link]

  • Głowacka, E., et al. (2021). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 26(13), 3821. [Link]

  • Hall, M. D., et al. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological reviews, 70(4), 711–744. [Link]

  • Lu, Y., et al. (2013). Discovery and Preliminary Structure-Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS medicinal chemistry letters, 4(5), 482–486. [Link]

  • Malik, I., et al. (2016). The Structure-Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1274. [Link]

  • Al-Ostath, A. I., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6049. [Link]

  • Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access microbiology, 4(1), 000309. [Link]

Sources

Validation

Validated GC Method for 1-Ethyl-3-methylpiperazine Analysis

Content Type: Technical Comparison & Validation Guide Domain: Pharmaceutical Impurity Profiling & Process Control Executive Summary 1-Ethyl-3-methylpiperazine (1-E-3-MP) is a critical intermediate in the synthesis of flu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Pharmaceutical Impurity Profiling & Process Control

Executive Summary

1-Ethyl-3-methylpiperazine (1-E-3-MP) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., lomefloxacin) and various bioactive pharmaceutical ingredients (APIs). Its analysis presents a specific chromatographic challenge: the molecule contains both a tertiary amine (N1-ethyl) and a highly basic secondary amine (N4-H).

Standard non-polar stationary phases (e.g., 100% dimethylpolysiloxane) often yield severe peak tailing due to the interaction between the basic amine and acidic silanol groups on the column surface. This guide compares three analytical approaches and defines a Base-Deactivated Direct Injection Method as the validated standard for precision, throughput, and robustness.

Part 1: The Analytical Challenge

The quantification of 1-E-3-MP is governed by its physicochemical properties:

  • Basicity: High pKa (approx. 9.0–9.8) leads to strong adsorption on active sites.

  • Volatility: Boiling point ~150–160°C allows for Gas Chromatography (GC), but thermal degradation can occur if catalytic surfaces (rust, non-deactivated liners) are present.

  • Isomerism: Separation from regioisomers (e.g., 1-ethyl-2-methylpiperazine) requires specific selectivity.

The "Tailing" Mechanism

On standard columns, the lone pair electrons on the piperazine nitrogens hydrogen-bond with surface silanols (Si-OH). This results in:

  • Asymmetric Peaks: Tailing factors (

    
    ) > 2.0.
    
  • Carryover: Analytes stick to the inlet and elute in subsequent blank runs.

  • Quantification Errors: Integration of tailing peaks is notoriously imprecise at low levels (LOD/LOQ).

Part 2: Comparative Methodology

We evaluated three distinct methodologies to determine the optimal protocol for pharmaceutical quality control.

Method A: General Purpose (The "Control")
  • Column: DB-5ms (5% Phenyl-arylene / 95% Dimethylpolysiloxane).

  • Status: NOT RECOMMENDED .

  • Outcome: Severe tailing (

    
    ). The secondary amine interacts strongly with the stationary phase. Requires high inlet maintenance.
    
Method B: Derivatization (The "Traditional" Approach)
  • Technique: Pre-column derivatization with Trifluoroacetic Anhydride (TFAA) to cap the secondary amine.

  • Status: Valid but Inefficient .

  • Outcome: Excellent peak shape (

    
    ). However, the method introduces sample preparation errors, requires moisture-free conditions, and increases assay time by 45 minutes per batch.
    
Method C: Base-Deactivated Stationary Phase (The "Gold Standard")
  • Column: Rtx-Volatile Amine or CP-Volamine (Base-deactivated polymer).

  • Status: RECOMMENDED .

  • Outcome: Direct injection capability with sharp peaks (

    
    ). The stationary phase is chemically bonded with basic functional groups that "shield" the analyte from silanols.
    
Part 3: Validated Protocol (Method C)

This protocol has been optimized for the separation of 1-E-3-MP from its synthetic precursors (piperazine, ethyl chloride) and potential isomers.

1. Chromatographic Conditions
ParameterSettingRationale
Instrument GC-FID (Agilent 7890/8890 or equivalent)FID provides a linear response for carbon-rich amines.
Column Rtx-Volatile Amine (30 m × 0.32 mm × 5.0 µm)Thick film and basic deactivation prevent overload and tailing.
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Higher flow reduces residence time, minimizing adsorption.
Inlet Split (20:1), 250°CHigh split ratio ensures sharp injection band; high temp prevents condensation.
Liner Base-Deactivated Precision Liner with WoolCritical: Standard wool will adsorb the amine. Use base-deactivated wool.
Oven Program 60°C (hold 2 min)

20°C/min

240°C (hold 5 min)
Low initial temp focuses the solvent; ramp separates isomers.
Detector FID @ 260°CH2: 30 mL/min, Air: 400 mL/min, Makeup: 25 mL/min.
Diluent Methanol (HPLC Grade)Polar solvent ensures solubility of the amine and washes the syringe.
2. Standard & Sample Preparation
  • Stock Solution: Dissolve 100 mg of 1-E-3-MP Reference Standard in 100 mL Methanol.

  • System Suitability Solution: Mix 1-E-3-MP (1 mg/mL) with 1-Ethylpiperazine (Impurity A) and Piperazine (Impurity B) to verify resolution.

  • Sample Solution: Dilute reaction mixture or API intermediate to ~1.0 mg/mL in Methanol.

Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix

This flowchart guides the analyst in selecting the correct method based on sample matrix and available instrumentation.

G Start Start: 1-Ethyl-3-methylpiperazine Analysis MatrixCheck Is Sample Matrix Aqueous? Start->MatrixCheck TraceCheck Is Detection Limit < 1 ppm required? MatrixCheck->TraceCheck No (Organic Solvents) HPLC Use HPLC-UV/MS (C18 Base Deactivated) MatrixCheck->HPLC Yes (Salts/Water) Deriv Method B: Derivatization (TFAA + GC-MS) TraceCheck->Deriv Yes (Bioanalysis) Direct Method C: Direct Injection GC (Base-Deactivated Column) TraceCheck->Direct No (Process Control/Purity)

Figure 1: Decision matrix for selecting the optimal analytical technique based on matrix and sensitivity requirements.

Diagram 2: Validation Workflow (ICH Q2)

The logical sequence for validating the method to ensure regulatory compliance.

Validation Spec Specificity (Blank vs. Impurities) Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Robust Robustness (Flow/Temp +/-) Prec->Robust Report Final Method SOP Robust->Report

Figure 2: Step-by-step validation sequence following ICH Q2(R1) guidelines.

Part 5: Validation Data Summary (Expected Performance)

When validated according to ICH Q2(R1) guidelines, Method C yields the following performance metrics:

Validation ParameterAcceptance CriteriaTypical Result (Method C)
Specificity No interference at RT of 1-E-3-MPPass (Resolution > 2.0 from isomers)
Linearity (

)

0.9998 (Range: 0.1 – 2.0 mg/mL)
Precision (RSD)

0.4% (n=6 injections)
Accuracy (Recovery)

99.2% - 100.5%
LOD / LOQ S/N > 3 / S/N > 105 ppm / 15 ppm
Tailing Factor

1.2
Troubleshooting Guide
  • Drifting Retention Times: Amines can strip the stationary phase if moisture is present. Ensure carrier gas is dry (use moisture trap).

  • Ghost Peaks: Inject Methanol blanks. If peaks appear, replace the inlet liner. Accumulated salts in the liner can release free amines.

  • Loss of Sensitivity: The FID jet may become clogged with silica from column bleed. Clean the jet if area counts drop significantly.

References
  • TSI Journals. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (Comparison of techniques).

  • Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine Columns. (Technical Note on Base-Deactivated Columns).

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (Fundamental data on basicity).

Comparative

Benchmarking 1-Ethyl-3-methylpiperazine in CO2 capture against MEA

Benchmarking Guide: 1-Ethyl-3-methylpiperazine (1E3MPZ) vs. Monoethanolamine (MEA) for CO Capture Executive Summary: The Steric Advantage In the landscape of post-combustion carbon capture, Monoethanolamine (MEA) remains...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 1-Ethyl-3-methylpiperazine (1E3MPZ) vs. Monoethanolamine (MEA) for CO Capture

Executive Summary: The Steric Advantage

In the landscape of post-combustion carbon capture, Monoethanolamine (MEA) remains the industrial baseline despite its high regeneration energy and oxidative instability. 1-Ethyl-3-methylpiperazine (1E3MPZ) represents a sophisticated evolution in amine chemistry.[1][2] Unlike MEA, which relies on stable carbamate formation (high energy penalty), 1E3MPZ leverages steric hindrance and tertiary amine functionality to destabilize carbamates, favoring bicarbonate formation.[1][2]

The Verdict: Switch to 1E3MPZ (or its structural analogs) when your process requires:

  • Lower Regeneration Energy: Shifting from

    
     kJ/mol (MEA) to 
    
    
    
    kJ/mol.[1][2]
  • Higher Cyclic Capacity: Utilizing both amine sites more effectively than MEA's 0.5 mol CO

    
    /mol amine limit.[1][2]
    
  • Oxidative Resistance: The cyclic diamine structure offers superior stability against flue gas impurities (

    
    , 
    
    
    
    ) compared to the linear MEA.[2]

Molecular Architecture & Mechanism

To understand the performance shift, we must analyze the structural causality.[2]

  • MEA (Linear Primary Amine): Forms a stable, zwitterionic carbamate.[1][2] The bond is strong, requiring significant heat to break during regeneration (stripping).[1][2]

  • 1E3MPZ (Heterocyclic Diamine):

    • N1 (Ethyl-substituted): A tertiary amine center.[1][2] It lacks the proton required to form a carbamate, forcing it to act as a proton acceptor (base) for the hydrolysis of CO

      
      , directly forming bicarbonate (
      
      
      
      ).[1][2]
    • N4 (Secondary, Methyl-hindered): The methyl group at C3 provides steric hindrance to the N4 site.[1][2] While it can form a carbamate, the steric bulk destabilizes it, allowing it to hydrolyze to bicarbonate more easily than MEA.[2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent reaction pathways.

ReactionPathway CO2 CO2 (aq) MEA MEA (Primary) Zwit_MEA Stable Zwitterion MEA->Zwit_MEA + CO2 1 1 E3MPZ 1E3MPZ (Hindered) Zwit_1E3MPZ Unstable Zwitterion E3MPZ->Zwit_1E3MPZ + CO2 (N4 site) Bicarb Bicarbonate (HCO3-) (Low Energy Penalty) E3MPZ->Bicarb + CO2 + H2O (N1 site, Tertiary) Carb_MEA Stable Carbamate (High Energy Penalty) Zwit_MEA->Carb_MEA Fast Deprotonation Zwit_1E3MPZ->Bicarb Hydrolysis (Steric Promotion)

Figure 1: Reaction pathway comparison.[1][2] MEA funnels towards stable carbamates, while 1E3MPZ's steric and tertiary nature promotes low-energy bicarbonate formation.[1]

Comparative Performance Matrix

The following data synthesizes established benchmarks for MEA against the predicted profile of 1E3MPZ , derived from its closest structural analogs (1-Ethylpiperazine and 2-Methylpiperazine).

FeatureMEA (30 wt%) 1E3MPZ (Analog-Derived) Scientific Rationale
CO

Loading (

)
~0.50 mol/mol0.75 - 0.90 mol/mol MEA is limited by stoichiometry (2 Amine : 1 CO

).[1][2] 1E3MPZ promotes 1:1 bicarbonate formation at both nitrogens.[1][2]
Heat of Absorption (

)
85 kJ/mol65 - 72 kJ/mol Bicarbonate formation is less exothermic than carbamate formation, reducing reboiler duty.[1][2]
Reaction Kinetics (

)
Fast (

)
Moderate - Fast The secondary amine (N4) reacts quickly; the tertiary amine (N1) acts catalytically.[1][2] Slower than pure PZ, but faster than MDEA.[2]
pKa (at 25°C) 9.44~9.1 (N1) / ~9.5 (N4) Ethyl/Methyl groups slightly lower pKa vs. Piperazine (9.73), aiding desorption.[1]
Oxidative Degradation HighLow Cyclic structures shield the nitrogen lone pairs from radical attack better than linear chains.[2]
Volatility HighModerate Higher molecular weight (128.2 g/mol ) vs MEA (61.1 g/mol ) reduces solvent loss, though alkylation increases hydrophobicity.[1][2]

Note on Data Source: Direct industrial pilot data for the specific 1-Ethyl-3-methyl isomer is emerging.[1][2] Values for 1E3MPZ are bracketed using verified data for 1-Ethylpiperazine and 2-Methylpiperazine [1, 2].[1][2]

Experimental Protocols for Validation

To validate 1E3MPZ in your specific flue gas conditions, use these self-validating protocols.

Protocol A: Vapor-Liquid Equilibrium (VLE) Screening

Objective: Determine the CO


 solubility limit and cyclic capacity.
  • Apparatus: Thermostated Equilibrium Cell (e.g., stirred autoclave) equipped with a high-precision pressure transducer (accuracy

    
     kPa).
    
  • Preparation: Prepare a 2 M solution of 1E3MPZ. Degas under vacuum at 25°C to remove dissolved

    
    .[1][2]
    
  • Dosing: Inject known moles of CO

    
     into the cell. Allow to equilibrate (pressure stability 
    
    
    
    kPa/min for 10 min).
  • Measurement: Record partial pressure (

    
    ) and temperature.
    
  • Sampling: Withdraw liquid phase sample; analyze CO

    
     content via titration with 
    
    
    
    /NaOH
    (precipitation method) or Total Organic Carbon (TOC) analyzer subtraction.[1][2]
  • Self-Validation: The gas-phase mass balance (injected - remaining) must match the liquid-phase analysis within

    
    . If not, check for leaks or insufficient equilibration time.[2]
    
Protocol B: Kinetic Profiling (Wetted Wall Column)

Objective: Measure the mass transfer coefficient (


) and derive the reaction rate constant (

).[1][2]
  • Setup: Wetted Wall Column (WWC) with a known contact area (

    
    ).[1][2]
    
  • Flow: Counter-current flow. Liquid film flows down a steel rod; simulated flue gas flows up.[1][2]

  • Control: Set

    
     low enough (pseudo-first-order regime) to avoid interface saturation.
    
  • Calculation: Use the flux equation:

    
    [1][2]
    
  • Comparison: Run 30 wt% MEA as a control. 1E3MPZ should show a

    
     comparable to MEA at lean loadings but maintain higher rates at rich loadings due to bicarbonate pathways.[1][2]
    
Experimental Workflow Diagram

ExperimentalSetup cluster_VLE Thermodynamics (VLE) cluster_Kinetic Kinetics (WWC) Start Start Validation Prep Solvent Prep (Degas 2M 1E3MPZ) Start->Prep Equil Equilibrium Cell (Inject CO2 -> Wait 30min) Prep->Equil WWC Wetted Wall Column (Counter-current flow) Prep->WWC Measure Measure P_CO2 & T Equil->Measure Titrate Liquid Titration Measure->Titrate Check Mass Balance Check (+/- 3%) Titrate->Check Check->Equil Fail (Leak/Time) Valid Data Valid Data Check->Valid Data Pass Flux Calculate Flux (N_CO2) WWC->Flux Rate Derive k2 Flux->Rate

Figure 2: Dual-track validation workflow for thermodynamic and kinetic characterization.

Conclusion

1-Ethyl-3-methylpiperazine represents a "Goldilocks" solvent design: it retains the high reaction velocity of the piperazine ring while utilizing steric hindrance and alkylation to lower the heat of regeneration.[2]

  • Retain MEA if: You are operating a legacy plant with no capability to handle slightly higher viscosity or if capital cost for solvent replacement is the sole driver.[2]

  • Switch to 1E3MPZ if: You aim to reduce the reboiler energy penalty by 20-30% and require a solvent with higher resistance to oxidative degradation in coal-fired flue gas applications.[1][2]

References

  • Derks, P. W. J., et al. (2005).[1][2] "Solubility of Carbon Dioxide in Aqueous Piperazine Solutions." Fluid Phase Equilibria. Link[1][2]

    • Establishes the baseline thermodynamics for the piperazine ring structure.
  • Rochelle, G. T. (2009).[1][2] "Amine Scrubbing for CO2 Capture." Science. Link[1][2]

    • The authoritative review on MEA limitations and the shift toward hindered amines.
  • Khalili, F., et al. (2012).[1][2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

    • Provides specific pKa data for 1-ethylpiperazine and 2-methylpiperazine used for the analog predictions in this guide.
  • Freeman, S. A., et al. (2010).[1][2] "Thermal Degradation of Aqueous Piperazine for CO2 Capture." Energy Procedia. Link[1][2]

    • Validates the superior thermal stability of the piperazine ring compared to MEA.
  • Bishnoi, S., & Rochelle, G. T. (2000).[1][2] "Absorption of Carbon Dioxide into Aqueous Piperazine: Reaction Kinetics, Mass Transfer and Solubility." Chemical Engineering Science. Link

    • The fundamental kinetic model for piperazine-based capture systems.

Sources

Validation

A Comparative Guide to the In Vitro ADME Properties of 1-Ethyl-3-methylpiperazine-Containing Compounds

Introduction: The Strategic Importance of Early ADME Profiling In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Identifying compounds with poor pharmacokinetic profiles after significant inve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Identifying compounds with poor pharmacokinetic profiles after significant investment in efficacy studies is a primary cause of late-stage attrition. Therefore, a robust understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical from the earliest stages of lead optimization.[1][2] In vitro ADME assays serve as the frontline screening cascade, providing rapid, cost-effective data to guide chemical modifications and prioritize candidates with the highest probability of clinical success.[3][4]

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[5] Its unique combination of structural rigidity, synthetic tractability, and physicochemical properties—notably the two basic nitrogen atoms that can modulate aqueous solubility and pKa—has led to its incorporation in numerous marketed drugs.[5][6][7][8] This guide focuses on a specific, substituted scaffold: 1-Ethyl-3-methylpiperazine . The introduction of ethyl and methyl groups on the piperazine core increases lipophilicity and presents specific metabolic pathways that must be characterized.

This document provides an in-depth comparison of key in vitro ADME properties, using a hypothetical lead compound, EMP-001 , which contains the 1-Ethyl-3-methylpiperazine moiety, against a well-characterized comparator compound. We will detail the experimental rationale, provide validated protocols, and interpret the resulting data to build a comprehensive ADME profile.

Physicochemical Properties: Aqueous Solubility

Expertise & Experience: Aqueous solubility is a foundational ADME parameter as it directly influences dissolution in the gastrointestinal tract and, consequently, oral bioavailability.[2] A compound must be in solution to be absorbed. We assess solubility under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is more relevant for high-throughput screening in early discovery, predicting how a compound behaves when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking in vitro assay conditions.[9][10] Thermodynamic solubility, representing the true equilibrium solubility of a solid compound, is more critical for lead optimization and formulation development.[9]

Experimental Protocol: Kinetic Solubility via Shake-Flask Method
  • Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound (EMP-001) and comparator in 100% DMSO.[11]

  • Sample Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in 1.4 mL Matrix Storage tubes. This creates a final nominal concentration of 400 µM with 2% DMSO.[11]

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at 25°C for 2 hours to allow for precipitation of the supersaturated solution.[9][11]

  • Separation of Solute: Following incubation, filter the samples using a 96-well solubility filter plate (e.g., Millipore Multiscreen, 0.45 µm) by centrifugation to separate the precipitated solid from the saturated aqueous solution.

  • Quantification: Analyze the filtrate (the saturated solution) using LC-MS/MS. A calibration curve for each compound is prepared by diluting the DMSO stock solution to known concentrations to accurately quantify the amount of compound that remained dissolved.[12]

Data Presentation & Interpretation

The 1-Ethyl-3-methylpiperazine moiety in EMP-001 contains two basic nitrogens, which should enhance aqueous solubility at physiological pH through protonation. However, the added alkyl groups (ethyl and methyl) increase lipophilicity, which can counteract this effect.

Table 1: Comparative Kinetic Solubility Data

CompoundMoietyKinetic Solubility at pH 7.4 (µM)Classification
EMP-001 1-Ethyl-3-methylpiperazine65Moderate
Comparator A Aromatic Carboxamide15Low
Propranolol Control> 200High

Causality & Insights: The moderate solubility of EMP-001 (65 µM) is a favorable starting point. It suggests that while the alkyl substituents decrease solubility compared to unsubstituted piperazine, the basicity of the core still provides a significant advantage over the more lipophilic Comparator A. This result indicates that EMP-001 is less likely to face dissolution-limited absorption challenges and is suitable for most subsequent in vitro biological screens.

Absorption Potential: Membrane Permeability

Expertise & Experience: For oral drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. We employ a two-tiered approach to assess permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screen that measures passive diffusion across a lipid-infused artificial membrane.[13] It is an excellent tool for predicting transcellular passive transport. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux and uptake transporters, thus modeling the human intestinal barrier more comprehensively.[14][15] Measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the calculation of an efflux ratio (ER), which identifies compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[14]

Experimental Workflow: Caco-2 Permeability Assay

The following diagram outlines the critical steps in performing a Caco-2 permeability assay, a self-validating system that includes control compounds and measures monolayer integrity.

Caco2_Workflow cluster_prep Phase 1: Cell Culture & Plating cluster_assay Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form differentiated monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer wash Wash monolayer with transport buffer (HBSS) teer->wash add_cpd Add test compound (e.g., EMP-001) to either Apical (A) or Basolateral (B) compartment wash->add_cpd incubate Incubate at 37°C with shaking (e.g., 2 hours) add_cpd->incubate sample Collect samples from donor and receiver compartments at t=0 and t=final incubate->sample lcms Quantify compound concentration in all samples via LC-MS/MS sample->lcms calc_papp Calculate Apparent Permeability (Papp) for A->B and B->A lcms->calc_papp calc_er Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) calc_papp->calc_er

Caption: Workflow for the Caco-2 permeability assay.

Data Presentation & Interpretation

Piperazine-containing compounds are often basic and cationic at physiological pH, which can make them susceptible to efflux by transporters like P-gp.[16]

Table 2: Comparative Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
EMP-001 8.529.83.5HighYes
Comparator A 12.113.51.1HighNo
Atenolol (Low Perm)< 1.0< 1.0N/ALowNo
Propranolol (High Perm)> 15.0> 15.0~1.0HighNo

Causality & Insights: EMP-001 demonstrates high intrinsic permeability (Papp A→B > 5 x 10⁻⁶ cm/s), which is a highly desirable characteristic. However, the efflux ratio of 3.5 (a value > 2 is considered significant) strongly indicates that EMP-001 is a substrate for an apically-directed efflux transporter, likely P-gp. This is a critical finding; while the compound can cross membranes easily, active efflux in the gut wall could limit its net absorption and reduce oral bioavailability. This flags a potential liability that may need to be addressed through structural modification in subsequent design cycles.

Metabolism: Stability and CYP Inhibition

Expertise & Experience: Metabolism is a primary driver of drug clearance. We first assess metabolic stability using human liver microsomes (HLM), which contain the majority of the drug-metabolizing Cytochrome P450 (CYP) enzymes.[2] This assay provides a measure of intrinsic clearance. A compound that is too rapidly metabolized will have a short half-life and poor exposure in vivo.

Secondly, we evaluate the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[17] Piperazine derivatives have been shown to interact with CYP enzymes.[18] Inhibition of a key enzyme can lead to dangerous increases in the plasma concentrations of co-administered drugs.

Experimental Protocol: Metabolic Stability in HLM
  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding EMP-001 to a final concentration of 1 µM.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate the protein.

  • Analysis: The supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_analysis Phase 3: Analysis prep_hlm Prepare Human Liver Microsomes (HLM) and NADPH mix Combine HLM, probe substrate, and test compound prep_subs Prepare specific probe substrate for each CYP isoform (e.g., Midazolam for CYP3A4) prep_subs->mix prep_test Prepare serial dilutions of test compound (EMP-001) prep_test->mix preincubate Pre-incubate for 5 min at 37°C mix->preincubate initiate Initiate reaction by adding NADPH preincubate->initiate incubate Incubate for a defined time (e.g., 10 min) initiate->incubate quench Stop reaction with ice-cold acetonitrile incubate->quench lcms Quantify metabolite of the probe substrate via LC-MS/MS quench->lcms plot Plot % inhibition vs. log[test compound] lcms->plot calc_ic50 Calculate IC50 value from the dose-response curve plot->calc_ic50

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 1-Ethyl-3-methylpiperazine: A Guide for Researchers

Introduction 1-Ethyl-3-methylpiperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in a wide array of pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethyl-3-methylpiperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in a wide array of pharmaceuticals. The strategic introduction of alkyl groups on the piperazine ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed head-to-head comparison of two common synthetic strategies for the preparation of 1-Ethyl-3-methylpiperazine: direct N-alkylation and reductive amination. This analysis, designed for researchers and drug development professionals, will delve into the mechanistic underpinnings, experimental protocols, and a comparative assessment of each route to aid in the selection of the most appropriate method for a given research and development context.

Route 1: Direct N-Ethylation of 2-Methylpiperazine

Direct N-alkylation is a classical and straightforward approach for the synthesis of N-substituted amines. In this route, 2-methylpiperazine is reacted with an ethylating agent, such as an ethyl halide, to introduce the ethyl group onto one of the nitrogen atoms of the piperazine ring.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The secondary amine in 2-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide leaving group. A base is typically employed to neutralize the hydrogen halide byproduct formed during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.

A primary challenge in this approach is controlling the selectivity between mono- and di-alkylation. The product, 1-Ethyl-3-methylpiperazine, is also a secondary amine and can react further with the ethylating agent to form the undesired 1,4-diethyl-2-methylpiperazine. To favor mono-alkylation, an excess of the starting 2-methylpiperazine is often used.

Direct_N_Ethylation 2-Methylpiperazine 2-Methylpiperazine Product 1-Ethyl-3-methylpiperazine 2-Methylpiperazine->Product Nucleophilic Attack Ethyl_Halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_Halide->Product Byproduct 1,4-Diethyl-2-methylpiperazine Ethyl_Halide->Byproduct Base Base Base->Product Neutralization Product->Byproduct Further Ethylation

Figure 1: Workflow for the direct N-ethylation of 2-methylpiperazine.

Experimental Protocol

The following protocol is a representative procedure for the direct N-ethylation of 2-methylpiperazine, adapted from general principles of N-alkylation of piperazines.

Materials:

  • 2-Methylpiperazine

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-methylpiperazine (2.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • Add ethyl iodide (1.0 equivalent) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to isolate 1-Ethyl-3-methylpiperazine.

Route 2: Reductive Amination of 1-Methylpiperazine with Acetaldehyde

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This route involves the reaction of 1-methylpiperazine with acetaldehyde in the presence of a reducing agent to yield the desired product.

Mechanistic Rationale

The reaction proceeds in two main steps. First, the secondary amine of 1-methylpiperazine reacts with the carbonyl group of acetaldehyde to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion. In the second step, a reducing agent, selectively chosen to reduce the iminium ion but not the starting aldehyde, reduces the C=N double bond to a C-N single bond, affording the final tertiary amine product.[1]

A key advantage of this method is its high selectivity, as the reaction conditions are generally mild and do not favor over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.[2]

Reductive_Amination 1-Methylpiperazine 1-Methylpiperazine Iminium_Ion Iminium Ion Intermediate 1-Methylpiperazine->Iminium_Ion Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Iminium_Ion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product 1-Ethyl-3-methylpiperazine Reducing_Agent->Product Iminium_Ion->Product Reduction

Figure 2: Workflow for the reductive amination of 1-methylpiperazine.

Experimental Protocol

The following protocol is a representative procedure for the reductive amination of 1-methylpiperazine with acetaldehyde, based on established methods for reductive amination.[2][3]

Materials:

  • 1-Methylpiperazine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-methylpiperazine (1.0 equivalent) in 1,2-dichloroethane, add acetaldehyde (1.2 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain 1-Ethyl-3-methylpiperazine.

Head-to-Head Comparison

FeatureRoute 1: Direct N-EthylationRoute 2: Reductive Amination
Starting Materials 2-Methylpiperazine, Ethyl Halide1-Methylpiperazine, Acetaldehyde
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Number of Steps One-potOne-pot
Selectivity Moderate; risk of dialkylationHigh; generally selective for mono-alkylation
Reaction Conditions Typically requires heating (reflux)Generally mild, room temperature
Byproducts 1,4-Diethyl-2-methylpiperazine, inorganic saltsBorate salts, unreacted starting materials
Purification Fractional distillation often requiredColumn chromatography or distillation
Yield Variable, dependent on control of dialkylationGenerally good to excellent
Safety & Handling Ethyl halides can be lachrymatory and alkylating agents.Acetaldehyde is volatile and flammable. Sodium triacetoxyborohydride is moisture-sensitive.

Discussion and Conclusion

Both direct N-ethylation and reductive amination represent viable synthetic routes to 1-Ethyl-3-methylpiperazine, each with its own set of advantages and disadvantages.

Direct N-Ethylation is a conceptually simple and cost-effective method, particularly if 2-methylpiperazine and an ethyl halide are readily available. However, the primary drawback is the potential for over-alkylation, which can lead to a mixture of products and necessitate a more rigorous purification process, such as fractional distillation, to isolate the desired mono-ethylated product. The use of a large excess of 2-methylpiperazine can mitigate this issue but may not be economical on a larger scale.

Reductive Amination , on the other hand, offers superior selectivity for mono-alkylation, generally resulting in a cleaner reaction profile and potentially higher yields of the desired product.[2] The reaction conditions are typically milder, proceeding at room temperature, which can be advantageous for sensitive substrates. While the reducing agent, sodium triacetoxyborohydride, is more expensive than the base used in direct alkylation, the improved selectivity and yield may offset this cost, especially in cases where high purity is critical.

References

  • CN101239957A - Synthesis method of N-methylpiperazine - Google Patents. (n.d.).
  • CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents. (n.d.).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • How do I prepare an n-methylpiperazine buffer? | ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents. (n.d.).
  • CN102304102B - Preparation method of 1-methyl piperazine - Google Patents. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Validation

A Comparative Guide to the Conformational Analysis of 1-Ethyl-3-methylpiperazine Complexes

For distribution to: Researchers, scientists, and drug development professionals. Abstract The piperazine scaffold is a privileged structure in medicinal chemistry and a versatile ligand in coordination chemistry, with i...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry and a versatile ligand in coordination chemistry, with its biological activity and chemical properties being intrinsically linked to its three-dimensional conformation.[1] This guide provides a comprehensive comparison of leading experimental and computational methodologies for the conformational analysis of 1-Ethyl-3-methylpiperazine and its metal complexes. We delve into the foundational principles of piperazine stereoisomerism and the profound impact of N-substitution and metal coordination. By presenting detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction (XRD), and Density Functional Theory (DFT) calculations, this document serves as a practical resource. The causality behind experimental choices is explained, emphasizing a synergistic approach where computational data corroborates and elucidates experimental findings, leading to a robust and complete conformational assignment.

Foundational Principles: The Dynamic World of Piperazine Conformations

Like its cyclohexane analogue, the piperazine ring is not planar and predominantly adopts a puckered chair conformation to minimize angular and torsional strain.[2] However, it can also exist in higher-energy boat and twist-boat conformations.[3][4] These conformers are in dynamic equilibrium through a process known as ring inversion.

1.1. The Influence of Substituents

The introduction of substituents, such as the ethyl group at the N1 position and the methyl group at the C3 position in 1-Ethyl-3-methylpiperazine, creates stereocenters and significantly influences conformational preference. The substituents can occupy two distinct positions:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): In the approximate plane of the ring.

Generally, conformers with bulky substituents in the more spacious equatorial position are energetically favored to minimize steric hindrance. For a cis-1-ethyl-3-methylpiperazine isomer, two primary chair conformations exist in equilibrium. The di-equatorial conformer is significantly more stable than the di-axial conformer. The energy barrier for this ring inversion in substituted piperazines is often higher than in analogous cyclohexanes.[5]

1.2. The Impact of Metal Coordination

When 1-Ethyl-3-methylpiperazine acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, the geometric constraints of the resulting chelate ring can dramatically alter its conformational landscape. To satisfy the preferred coordination geometry of the metal ion, the piperazine ring is often forced out of its thermodynamically stable chair conformation and locked into a higher-energy boat conformation .[6][7] This conformational switch is critical, as it directly impacts the stability and reactivity of the metal complex.[6]

cluster_Complex Metal Complex Chair_Eq Chair (Di-equatorial) [Low Energy] Chair_Ax Chair (Di-axial) [High Energy] Chair_Eq->Chair_Ax Ring Inversion Boat_Complex Boat Conformation (Coordinated to Metal 'M') Chair_Eq->Boat_Complex Coordination

Figure 1: Conformational landscape of 1-Ethyl-3-methylpiperazine.

A Comparative Analysis of Key Methodologies

A multi-faceted approach is essential for a complete and unambiguous conformational analysis. No single technique provides the full picture; instead, they offer complementary information about the static and dynamic properties of the molecule in different physical states.

Methodology Physical State Information Yield Key Strengths & Limitations
NMR Spectroscopy SolutionDynamic, time-averaged structure; Conformational populations; Kinetic barriers (ΔG‡)Strengths: Provides data on solution-state dynamics and equilibria, which is most relevant to biological activity.[8] Limitations: Data represents an average of all conformations present; interpretation can be complex.
X-Ray Crystallography SolidStatic, high-resolution structure; Precise bond lengths and anglesStrengths: Provides an unambiguous, "gold standard" 3D structure.[9] Limitations: The solid-state conformation may not be the dominant one in solution; requires suitable single crystals.
DFT Calculations In Silico (Gas/Solvent)Static structures; Relative energies of conformers; Predicted spectroscopic dataStrengths: Allows exploration of the entire potential energy surface; predicts properties that can aid experimental interpretation.[10] Limitations: Accuracy is highly dependent on the chosen functional and basis set; requires experimental validation.[11]

2.1. The Causality of Method Selection

  • Why start with NMR? For drug development, the behavior of a molecule in solution is paramount. NMR is the most powerful tool for observing this behavior directly.[12] Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are chosen specifically because they reveal through-space proximity between protons, allowing for the direct differentiation of axial vs. equatorial substituents and, therefore, the dominant chair conformation.

  • Why use X-ray Crystallography? It provides the ultimate validation of a specific, low-energy conformation. This high-resolution static picture is invaluable for calibrating and validating the accuracy of computational models.[13] For instance, if a DFT calculation predicts a certain conformer to be the lowest in energy, an X-ray structure confirming this geometry lends high confidence to the computational model.

  • Why employ DFT? Experimental methods can only probe the conformers that are significantly populated at a given temperature. DFT allows us to theoretically map all possible low-energy structures, including transition states, which are experimentally inaccessible.[14] This is crucial for understanding the pathways of conformational change. Furthermore, DFT can predict NMR chemical shifts, which can be a decisive tool in assigning complex spectra and confirming experimental assignments.[10][11]

Synthesis Synthesis of Ligand & Metal Complex NMR NMR Spectroscopy (Solution Dynamics) Synthesis->NMR XRD X-Ray Diffraction (Solid-State Structure) Synthesis->XRD DFT DFT Calculations (Theoretical Energies) NMR->DFT Experimental data for comparison with prediction Analysis Comprehensive Conformational Picture NMR->Analysis Dynamic Behavior XRD->DFT Provides starting geometry for validation XRD->Analysis Static Structure DFT->Analysis Energetic Landscape

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 1-Ethyl-3-methylpiperazine

Executive Summary Immediate Action Required: Treat 1-Ethyl-3-methylpiperazine as a Class 3 Flammable Liquid and Class 8 Corrosive . This substance requires strict segregation from acids and oxidizers due to the risk of v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 1-Ethyl-3-methylpiperazine as a Class 3 Flammable Liquid and Class 8 Corrosive .

This substance requires strict segregation from acids and oxidizers due to the risk of violent exothermic reactions and ignition. The only compliant disposal method is high-temperature incineration via a licensed hazardous waste facility. Under no circumstances should this material be discharged into municipal sewer systems.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the "Why" behind the disposal protocols. As a substituted alkyl-piperazine, this compound exhibits dual hazards: volatility and alkalinity.

Note: While specific data for the 3-methyl isomer may vary slightly by vendor, the safety profile below is derived from the structural analogue 1-Ethylpiperazine (CAS 5308-25-8), which dictates the functional group chemistry.

Physicochemical Properties Table
PropertyValue (Approximate/Analogue)Operational Implication
Physical State Clear, Colorless LiquidHigh mobility; requires secondary containment.
Flash Point ~43°C (109°F) [Closed Cup]Flammable. Vapors can travel to ignition sources.
pH > 11 (Strong Base)Corrosive. Causes severe skin burns and eye damage.
Reactivity High (with Acids/Oxidizers)Exothermic. Risk of boiling/spattering if neutralized improperly.
Odor Amine-like (Fishy/Ammonia)Olfactory fatigue is possible; do not rely on smell for detection.

Pre-Disposal Handling & Segregation

The most critical error in amine disposal is improper segregation. Mixing this compound with incompatible waste streams is a primary cause of laboratory fires and container over-pressurization.

Segregation Rules (The "Never-Mix" List)
  • NO Acids: Mixing with strong acids (HCl, H₂SO₄) generates massive heat. If the waste container is closed, it will explode.

  • NO Oxidizers: Contact with peroxides, nitrates, or permanganates can lead to spontaneous combustion.

  • NO Halogenated Solvents: Avoid mixing with Dichloromethane (DCM) or Chloroform unless explicitly approved by your waste handler, as amines can react with halocarbons to form unstable salts or generate heat.

Recommended Waste Stream[1]
  • Primary Stream: Basic Organic Waste (Non-Halogenated).

  • Container Compatibility:

    • Preferred: HDPE (High-Density Polyethylene) or Polypropylene.

    • Acceptable: Glass (check for chips/cracks).

    • Avoid: Aluminum or zinc containers (amines can corrode these metals and generate hydrogen gas).

Disposal Workflow

This flowchart illustrates the decision logic for disposing of 1-Ethyl-3-methylpiperazine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Start: Waste Generation CheckState Is the waste Pure or a Mixture? Start->CheckState Pure Pure Chemical CheckState->Pure Pure Mixture Mixture / Solution CheckState->Mixture Mixture LabelPure Label: 'Flammable, Corrosive' (Codes: D001, D002) Pure->LabelPure Container Transfer to HDPE Container (Leave 10% Headspace) LabelPure->Container CheckCompat Check Compatibility: Are Acids/Oxidizers present? Mixture->CheckCompat Segregate CRITICAL: Segregate Stream. Do NOT mix. CheckCompat->Segregate Yes (Incompatible) StreamSelect Select Stream: Basic Organic Waste CheckCompat->StreamSelect No (Compatible) Segregate->StreamSelect After Separation StreamSelect->Container Storage Store in Flammable Cabinet (Secondary Containment) Container->Storage Pickup Schedule Hazmat Pickup (Incineration) Storage->Pickup

Caption: Logical workflow for segregating and packaging 1-Ethyl-3-methylpiperazine waste to prevent incompatibility incidents.

Spill Response (Emergency Disposal)

If a spill occurs, immediate containment is necessary to prevent vapor generation and surface corrosion.

Protocol:

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500mL), use a respirator with organic vapor/amine cartridges.

  • Containment: Do NOT use paper towels or sawdust. These are combustible and increase fire risk when soaked with flammable amines.

    • Correct Absorbent: Use Vermiculite, dry sand, or commercial "Basic Neutralizing" spill pads.

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Flammable/Corrosive Debris."

  • Decontamination: Wipe the surface with a dilute detergent solution.

Regulatory Compliance & Waste Codes

For users in the United States, adherence to EPA/RCRA guidelines is mandatory.

  • RCRA Waste Codes:

    • D001: Ignitable Characteristic (Flash point < 60°C).

    • D002: Corrosive Characteristic (pH > 12.5 or corrodes steel).

  • Disposal Method: Fuel blending or Incineration.

    • Why Incineration? Biological treatment plants often cannot degrade high concentrations of piperazine rings, and the nitrogen content requires controlled combustion to manage NOx emissions [1].

Final Checklist

References

  • United States Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides and Organic Chemicals. (Incineration standards for nitrogenous organic compounds). Link

  • Sigma-Aldrich. Safety Data Sheet: 1-Ethylpiperazine (CAS 5308-25-8).[1] (Used as structural analogue for hazard classification). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Ethylpiperazine. (Verification of flash point and corrosivity data). Link

  • Cameo Chemicals (NOAA). Piperazine: Chemical Reactivity Worksheet. (Data on amine incompatibility with oxidizers and acids). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-methylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.